Cholesteryl (pyren-1-yl)hexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H64O2 |
|---|---|
Poids moléculaire |
685.0 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1 |
Clé InChI |
YRAVQIYIXJZCDI-JOMFGNKPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Probing Lysosomal Cholesterol Ester Metabolism: A Technical Guide to Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescently labeled cholesterol ester that serves as a valuable tool in cell biology for investigating the intricate processes of lipoprotein-derived cholesterol ester (CE) metabolism. By mimicking the behavior of native cholesteryl esters, this probe allows for the direct visualization and analysis of their trafficking to and degradation within lysosomes. The pyrene (B120774) fluorophore, attached to the cholesterol molecule via a hexanoate (B1226103) linker, offers distinct spectral properties that enable its detection and quantification within living cells. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental methodologies, and the underlying biological pathways.
The core utility of this compound lies in its ability to be incorporated into lipoprotein particles, such as low-density lipoprotein (LDL), which are then taken up by cells through receptor-mediated endocytosis. Once internalized, these lipoprotein particles are transported to lysosomes, where the fluorescent cholesteryl ester is hydrolyzed by the enzyme lysosomal acid lipase (B570770) (LAL). By monitoring the fluorescence signal, researchers can track the entire process, from lipoprotein uptake to the liberation of free cholesterol within the lysosome. This makes this compound an indispensable probe for studying the cellular mechanisms of cholesterol homeostasis and the pathophysiology of diseases associated with aberrant lipid metabolism, including atherosclerosis and Niemann-Pick type C disease.[1][2][3]
Core Applications in Cell Biology
The primary application of this compound is to monitor the lysosomal hydrolysis of cholesteryl esters delivered to cells via lipoproteins.[1][2] The length of the pyrenyl acyl chain has been shown to be a critical factor for efficient hydrolysis by lysosomal acid lipase (LAL). Studies have demonstrated that a longer chain, such as in Cholesteryl (pyren-1-yl)decanoate (Pyr10CE), is a better substrate for LAL compared to shorter chain variants.[1][2] This characteristic allows researchers to design experiments that can distinguish between the delivery of CEs to the lysosome and their subsequent breakdown.
Key research areas where this compound and similar probes are utilized include:
-
Lipoprotein Metabolism: Tracking the endocytic pathway of lipoproteins and the fate of their cholesteryl ester cargo.
-
Lysosomal Storage Diseases: Investigating defects in lysosomal function, such as deficiencies in LAL activity, which lead to the accumulation of cholesteryl esters.
-
Atherosclerosis Research: Studying the formation of foam cells, a hallmark of atherosclerosis, which involves the excessive uptake and lysosomal accumulation of lipoprotein-derived cholesterol esters by macrophages.
-
Drug Discovery: Screening for compounds that can modulate the activity of LAL or otherwise impact the lysosomal processing of cholesteryl esters.
Quantitative Data
The photophysical properties of this compound are primarily determined by the pyrene fluorophore. The following table summarizes the key spectral characteristics of pyrene, which can be used as a close approximation for the probe.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~340 nm | [4] |
| Emission Maximum (λem) | ~375 nm (Monomer) | [4] |
| Quantum Yield (ΦF) | ~0.65 (in cyclohexane) | |
| Fluorescence Lifetime (τ) | ~410 ns (Monomer) |
Experimental Protocols
The following is a representative protocol for using this compound to study lipoprotein-derived cholesteryl ester degradation in cultured fibroblasts. This protocol is synthesized from methodologies described for similar pyrene-labeled lipids and fluorescent cholesterol analogs.
Preparation of Labeled Lipoproteins (reconstituted LDL)
-
Lipid Mixture Preparation: In a glass vial, prepare a lipid mixture containing this compound and other desired lipids (e.g., native cholesteryl esters, triglycerides, phospholipids) in chloroform. The molar ratio of the fluorescent probe to native cholesteryl ester should be optimized to ensure adequate signal without significantly altering the lipoprotein structure.
-
Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry under vacuum for at least 1 hour to remove any residual solvent.
-
Liposome Formation: Resuspend the lipid film in a buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonication to form multilamellar vesicles.
-
Lipoprotein Reconstitution: Incubate the liposomes with isolated LDL particles. The this compound will incorporate into the core of the LDL particles. The reconstituted LDL (rLDL) can be purified by ultracentrifugation.
Cell Culture and Labeling
-
Cell Seeding: Plate human fibroblasts or other desired cell types onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture the cells in appropriate media until they reach the desired confluency (typically 50-70%).
-
Lipoprotein-Deficient Serum (LPDS) Pre-incubation: To upregulate LDL receptor expression, incubate the cells in a medium containing LPDS for 24-48 hours prior to the experiment.
-
Cell Labeling: Replace the LPDS-containing medium with a fresh medium containing the reconstituted LDL particles labeled with this compound. The concentration of rLDL should be determined empirically but is typically in the range of 10-50 µg/mL.
-
Incubation: Incubate the cells with the labeled rLDL for a specific period (e.g., 1-4 hours) at 37°C to allow for lipoprotein uptake and trafficking to the lysosomes.
Fluorescence Microscopy and Image Analysis
-
Cell Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any unbound rLDL.
-
Live-Cell Imaging: Mount the coverslips onto a microscope slide with a chamber for live-cell imaging in a suitable imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Image Acquisition: Acquire fluorescence images using a microscope equipped for UV excitation.
-
Excitation: Use a light source and filter set appropriate for pyrene excitation (e.g., 340/26 nm).
-
Emission: Collect the emission using a filter set appropriate for pyrene monomer fluorescence (e.g., 386/23 nm).
-
Image Capture: Capture images at different time points to monitor the change in fluorescence intensity and localization.
-
-
Image Analysis:
-
Quantification of Uptake: Measure the intracellular fluorescence intensity to quantify the uptake of the labeled lipoproteins.
-
Localization Analysis: Co-stain with a lysosomal marker (e.g., LysoTracker Red) to confirm the localization of the fluorescent signal to the lysosomes.
-
Hydrolysis Assay: The degradation of this compound by LAL will lead to the release of the pyrene-hexanoic acid. Depending on its properties, this may result in a change in fluorescence intensity or localization, which can be quantified over time. In control experiments with LAL inhibitors (e.g., chloroquine), an accumulation of the fluorescent probe in the lysosomes is expected.[1][2]
-
Visualizations
Lysosomal Hydrolysis of Cholesteryl Esters Signaling Pathway
Caption: Pathway of LDL-mediated delivery and lysosomal hydrolysis of this compound.
Experimental Workflow for Tracking Cholesteryl Ester Degradation
Caption: Experimental workflow for studying cholesteryl ester degradation using this compound.
References
The Fluorescent Probe Cholesteryl (pyren-1-yl)hexanoate: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and applications of Cholesteryl (pyren-1-yl)hexanoate (CPH) as a fluorescent probe. CPH is a valuable tool for investigating the intricate dynamics of cholesterol within cellular membranes and its transport pathways, offering insights crucial for understanding various physiological and pathological processes.
Core Mechanism of Action: Harnessing the Photophysics of Pyrene (B120774)
The functionality of this compound as a fluorescent probe is intrinsically linked to the unique photophysical properties of its pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon that exhibits two distinct fluorescent states: a monomer and an excimer. This dual-emission capability is the cornerstone of CPH's utility in sensing its local environment and concentration.
-
Monomer Emission: When a CPH molecule is in a dilute environment or a membrane where it is well-dispersed, upon excitation, the pyrene moiety emits fluorescence as an isolated molecule, known as monomer emission. This emission is characterized by a structured spectrum with distinct vibronic bands. The relative intensities of these bands are sensitive to the polarity of the surrounding environment.
-
Excimer Emission: In environments where CPH molecules are in close proximity (within 3-4 Å) to each other, such as in cholesterol-rich membrane domains or aggregates, an excited pyrene moiety can form a transient dimer with a ground-state pyrene. This excited-state dimer is termed an "excimer" and emits fluorescence at a longer, unstructured wavelength compared to the monomer.
The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a direct measure of the local concentration and clustering of the CPH probe. This ratiometric sensing capability makes CPH a powerful tool for studying the lateral distribution and organization of cholesterol in membranes.
Quantitative Data Presentation
The following tables summarize the key photophysical and molecular properties of this compound and the pyrene fluorophore.
| Property | Value | Reference(s) |
| Chemical Formula | C49H64O2 | |
| Molecular Weight | 685.03 g/mol | |
| Excitation Wavelength (λex) | ~340 nm | |
| Monomer Emission (λem) | ~375 nm and ~395 nm (vibronic peaks) | |
| Excimer Emission (λem) | ~470 nm | |
| Fluorescence Quantum Yield | Varies with environment (for pyrene derivatives, can be >0.5 in non-polar environments) | |
| Fluorescence Lifetime | Varies with environment (monomer: ~100-400 ns; excimer: ~40-70 ns) |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
| Parameter | Wavelength (nm) | Application |
| Excitation | ~340 | Excitation of the pyrene moiety. |
| Monomer Emission Peak 1 | ~375 | Used to calculate the Ie/Im ratio. Sensitive to environmental polarity. |
| Monomer Emission Peak 3 | ~395 | Often used as a reference for the monomer emission. |
| Excimer Emission | ~470 | Indicates probe clustering and the presence of cholesterol-rich domains. |
Table 2: Key Wavelengths for CPH-based Fluorescence Assays.
Experimental Protocols
Incorporation of CPH into Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing CPH for in vitro studies of membrane properties.
Materials:
-
Phospholipids (e.g., DOPC, DPPC, SM) in chloroform (B151607)
-
Cholesterol in chloroform
-
This compound (CPH) in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a clean round-bottom flask, combine the desired amounts of phospholipids, cholesterol, and CPH from their chloroform stock solutions. A typical molar ratio for the probe is 1-5 mol% of the total lipid.
-
Thoroughly mix the lipid solution.
-
Remove the chloroform using a rotary evaporator under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder 10-20 times. This process yields a translucent suspension of LUVs.
-
-
Characterization:
-
The size distribution of the LUVs can be determined by dynamic light scattering (DLS).
-
The prepared liposomes are now ready for fluorescence measurements.
-
Live-Cell Imaging of Intracellular Cholesterol Trafficking
This protocol outlines a general procedure for labeling live cells with CPH to visualize cholesterol distribution and transport.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound (CPH) stock solution (e.g., in ethanol (B145695) or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a UV excitation source and appropriate emission filters.
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a CPH loading solution by diluting the CPH stock solution in serum-free cell culture medium. The final concentration of CPH should be optimized for the specific cell type and experimental conditions (typically in the range of 1-10 µM). To aid in solubilization, CPH can be complexed with cyclodextrin.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Incubate the cells with the CPH loading solution for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any unincorporated probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm.
-
Acquire images in two separate channels to capture both the monomer (~375-400 nm) and excimer (~470 nm) fluorescence.
-
-
Data Analysis:
-
The ratio of the excimer to monomer fluorescence intensity can be calculated on a pixel-by-pixel basis to generate a ratiometric image that reflects the local concentration of CPH and, by extension, cholesterol.
-
Visualizations
Mechanism of CPH as a Fluorescent Probe
Caption: Mechanism of CPH fluorescence, showing monomer and excimer emission pathways.
Experimental Workflow for Liposome Studies
Caption: Workflow for preparing and analyzing CPH-labeled liposomes.
Cholesterol Trafficking Pathway in a Eukaryotic Cell
Caption: Simplified pathway of LDL-derived cholesterol trafficking in a cell.
A Technical Guide to Cholesteryl (pyren-1-yl)hexanoate for Elucidating Cholesterol Trafficking
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Cholesteryl (pyren-1-yl)hexanoate as a fluorescent probe for studying the intricate pathways of cholesterol trafficking within cellular environments. By mimicking native cholesteryl esters, this pyrene-labeled analog offers a powerful tool to visualize and quantify the dynamics of cholesterol transport, esterification, and storage in live cells. This document provides a comprehensive overview of its properties, experimental applications, and detailed protocols to facilitate its integration into research and drug discovery workflows.
Introduction to this compound
This compound is a fluorescent analog of cholesteryl ester, where the fatty acid component is replaced with a pyrene-containing hexanoic acid. The pyrene (B120774) moiety serves as a fluorophore, enabling the detection and tracking of the molecule within cells using fluorescence microscopy.
A key feature of pyrene-based probes is their ability to form excited-state dimers, known as excimers, at high local concentrations. This phenomenon results in a distinct, red-shifted fluorescence emission compared to the monomeric form. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the probe's local concentration and its environment, making it particularly useful for studying the accumulation of cholesteryl esters in lipid droplets and other cellular compartments.
Key Properties:
| Property | Value |
| Molecular Formula | C49H64O2 |
| Molecular Weight | 685.03 g/mol |
| CAS Number | 96886-70-3 |
| Fluorescence | Pyrene-based |
| Excitation (Monomer) | ~340 nm |
| Emission (Monomer) | ~375-400 nm |
| Emission (Excimer) | ~470-510 nm |
Core Applications in Cholesterol Trafficking Research
This compound is a versatile tool for investigating several key aspects of cholesterol metabolism and transport:
-
Lipoprotein-mediated cholesterol uptake and trafficking: The probe can be incorporated into lipoproteins like low-density lipoprotein (LDL) to study the endocytic pathway and subsequent intracellular sorting of cholesteryl esters.
-
Cholesteryl ester hydrolysis: The trafficking of the probe to lysosomes and the subsequent hydrolysis by acid lipase (B570770) can be monitored, providing insights into lysosomal function and cholesteryl ester metabolism.
-
Lipid droplet dynamics: The accumulation of the probe in lipid droplets can be visualized and quantified by monitoring the increase in the excimer-to-monomer fluorescence ratio. This allows for the study of lipid droplet formation, growth, and mobilization.
-
Drug discovery and screening: The probe can be used in high-content screening assays to identify compounds that modulate cholesterol trafficking pathways, offering potential therapeutic targets for diseases associated with aberrant cholesterol metabolism.
Experimental Protocols
Cell Culture and Labeling
Objective: To label cultured cells with this compound for fluorescence microscopy studies.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, macrophages)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
This compound
-
Low-density lipoprotein (LDL)
-
Lipoprotein-deficient serum (LPDS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscopy imaging medium
Protocol:
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency in complete culture medium.
-
Lipoprotein Depletion (Optional but Recommended): To enhance the uptake of exogenously supplied lipoprotein-bound probe, incubate the cells in a medium containing LPDS for 24-48 hours prior to labeling. This upregulates the expression of LDL receptors.
-
Preparation of Labeled LDL (LDL-CPH):
-
Incorporate this compound into LDL particles by incubation. The exact ratio will need to be optimized, but a starting point is a 1:10 molar ratio of probe to LDL-cholesteryl ester.
-
Incubate the mixture at 37°C for at least 4 hours to allow for incorporation.
-
Remove unincorporated probe by dialysis or size-exclusion chromatography.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add fresh, serum-free medium containing the desired concentration of LDL-CPH (typically in the range of 10-50 µg/mL).
-
Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 1-4 hours for uptake studies, or longer for trafficking to lipid droplets).
-
-
Wash and Chase:
-
After labeling, remove the labeling medium and wash the cells three times with warm PBS to remove unbound LDL-CPH.
-
Add fresh, complete culture medium (or imaging medium) and incubate for a "chase" period to allow for the trafficking of the probe to its destination organelles. The chase duration will depend on the specific process being studied (e.g., 30 minutes to 2 hours for lysosomal trafficking, 4-24 hours for lipid droplet accumulation).
-
-
Imaging: Proceed with live-cell or fixed-cell fluorescence microscopy.
Fluorescence Microscopy and Image Analysis
Objective: To visualize and quantify the subcellular distribution of this compound.
Instrumentation:
-
Epifluorescence or confocal microscope equipped with a DAPI filter set (or similar UV excitation filter) and a filter set for detecting the pyrene excimer fluorescence.
-
Environmental chamber for live-cell imaging (to maintain 37°C and 5% CO2).
Imaging Parameters:
-
Monomer Channel: Excitation ~340 nm, Emission ~375-420 nm.
-
Excimer Channel: Excitation ~340 nm, Emission ~470-520 nm.
Image Analysis Workflow:
-
Image Acquisition: Capture images in both the monomer and excimer channels.
-
Background Subtraction: Subtract the background fluorescence from both channels.
-
Excimer-to-Monomer (E/M) Ratio Calculation:
-
Generate a ratio image by dividing the excimer channel image by the monomer channel image on a pixel-by-pixel basis.
-
The resulting E/M ratio image will highlight areas of high probe concentration, such as lipid droplets, as regions of high pixel intensity.
-
-
Quantitative Analysis:
-
Segment cellular structures of interest (e.g., lipid droplets, lysosomes) based on morphology or co-localization with specific organelle markers.
-
Measure the mean E/M ratio within these segmented regions to quantify the relative concentration of the probe.
-
Visualization of Cholesterol Trafficking Pathways
The following diagrams illustrate key conceptual workflows and pathways involved in studying cholesterol trafficking using this compound.
Caption: A generalized workflow for studying cholesterol trafficking using this compound.
Caption: A simplified signaling pathway illustrating the intracellular fate of lipoprotein-delivered this compound.
Quantitative Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from an experiment investigating the effect of a compound on cholesteryl ester accumulation in lipid droplets.
| Treatment | Mean E/M Ratio in Lipid Droplets (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 1.52 | 0.18 | - |
| Compound X (10 µM) | 0.89 | 0.12 | < 0.01 |
| Compound Y (10 µM) | 1.48 | 0.21 | > 0.05 (n.s.) |
Data are representative and for illustrative purposes only.
Conclusion
This compound is a valuable fluorescent probe for the real-time visualization and quantification of cholesterol ester trafficking and storage in living cells. Its unique photophysical properties, particularly the concentration-dependent excimer formation, provide a powerful tool for studying the dynamics of lipid droplets and the pathways of cholesterol metabolism. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the successful application of this probe in both basic research and drug discovery settings, ultimately contributing to a deeper understanding of cholesterol-related diseases.
Probing the Cell's Inner World: A Technical Guide to the Intracellular Localization of Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl (pyren-1-yl)hexanoate (CPH) is a fluorescently tagged cholesteryl ester that holds significant potential as a probe for investigating the intricate pathways of intracellular cholesterol ester trafficking. Understanding the subcellular distribution of cholesteryl esters is paramount for elucidating the mechanisms behind various lipid-related pathologies, including atherosclerosis and Niemann-Pick type C disease, and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for studying the intracellular localization of CPH. Due to a lack of specific studies on CPH, this guide draws upon established protocols and findings from closely related pyrene-labeled cholesterol analogs, particularly 21-methylpyrenyl-cholesterol (Pyr-met-Chol), to infer the probable behavior of CPH.
Introduction to Fluorescent Cholesterol Ester Analogs
The study of intracellular cholesterol dynamics has been greatly advanced by the development of fluorescently labeled cholesterol analogs. These probes allow for the visualization of cholesterol and its esters in living cells using fluorescence microscopy. While intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL) are valuable for mimicking free cholesterol, tagged analogs such as those with pyrene (B120774), BODIPY, or NBD moieties are crucial for tracking cholesteryl esters. The choice of the fluorescent tag is critical, as it can influence the molecule's physicochemical properties and its subsequent intracellular trafficking. Pyrene-based probes are particularly useful due to their sensitivity to the local environment, which can provide information about the lipid packing of membranes.
Experimental Protocols for Studying CPH Intracellular Localization
The following protocols are adapted from studies on pyrene-labeled cholesterol analogs and provide a robust framework for investigating the intracellular fate of CPH.
Cell Culture and Probe Delivery
Successful visualization of CPH localization begins with appropriate cell culture and a reliable method for probe delivery.
Table 1: Recommended Cell Lines for Cholesterol Trafficking Studies
| Cell Line | Description | Relevance |
| PC-3 | Human prostate cancer cell line | Overexpresses lipoprotein receptors, providing a good model for receptor-mediated uptake. |
| Human Fibroblasts | Primary or immortalized skin fibroblasts | Commonly used for studying lipid storage diseases like Niemann-Pick type C. |
| Macrophages (e.g., J774, THP-1) | Phagocytic immune cells | Key players in the development of atherosclerosis and foam cell formation. |
| Hepatocytes (e.g., HepG2) | Liver cells | Central to cholesterol metabolism and lipoprotein homeostasis. |
Protocol for CPH Delivery via Lipoproteins:
-
Preparation of CPH-labeled Lipoproteins:
-
Low-density lipoprotein (LDL) or high-density lipoprotein (HDL) are ideal carriers for delivering cholesteryl esters to cells via receptor-mediated endocytosis.
-
Incubate purified LDL or HDL with a solution of CPH in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a controlled temperature (e.g., 37°C) for a specified duration to allow for incorporation of the probe.
-
Remove unincorporated CPH by dialysis or size-exclusion chromatography.
-
-
Cellular Incubation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with media containing the CPH-labeled lipoproteins at 37°C. Incubation times can range from a few hours to 48 hours to observe both initial uptake and subsequent trafficking.
-
Fluorescence Microscopy and Co-localization Studies
Fluorescence microscopy is the primary technique for visualizing the subcellular localization of CPH. Co-localization with organelle-specific markers is essential for precise identification of the compartments where CPH accumulates.
Protocol for Fluorescence Microscopy:
-
Cell Preparation:
-
After incubation with CPH-labeled lipoproteins, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde, if co-staining with antibody-based markers. For live-cell imaging, proceed directly to imaging after washing.
-
-
Co-localization Staining:
-
To identify specific organelles, incubate cells with fluorescent markers such as:
-
Lysosomes/Late Endosomes: LysoTracker dyes (for live cells) or antibodies against LAMP1 (for fixed cells).
-
Lipid Droplets: Nile Red or BODIPY 493/503.
-
Endoplasmic Reticulum: ER-Tracker dyes or antibodies against calreticulin.
-
Golgi Apparatus: Fluorescently labeled lectins or antibodies against Golgi-specific proteins.
-
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for the pyrene fluorophore and the co-localization markers. A confocal microscope is recommended for obtaining high-resolution optical sections and reducing out-of-focus fluorescence.
-
Expected Intracellular Localization of CPH
Based on studies with the analogous probe Pyr-met-Chol, CPH delivered via lipoproteins is expected to traffic through the endo-lysosomal pathway.
Table 2: Predicted Subcellular Distribution of CPH
| Organelle | Expected Localization | Supporting Evidence (from Analogs) |
| Late Endosomes/Lysosomes | High | Following receptor-mediated endocytosis of LDL or HDL, the lipoprotein is trafficked to late endosomes and lysosomes where the cholesteryl ester is hydrolyzed. Pyr-met-Chol shows strong co-localization with the late endosomal/lysosomal marker LAMP1. |
| Lipid Droplets | Moderate to High | If the free cholesterol released from CPH hydrolysis is not immediately utilized by the cell, it will be re-esterified by ACAT in the endoplasmic reticulum and stored in lipid droplets. |
| Endoplasmic Reticulum | Transient | The ER is the site of cholesterol esterification. CPH may be transiently localized here before being incorporated into lipid droplets. |
| Plasma Membrane | Low | As a cholesteryl ester, CPH is not expected to be a major component of the plasma membrane, which is enriched in free cholesterol. |
Visualizing Experimental and Trafficking Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the anticipated intracellular trafficking pathway of CPH.
Caption: Experimental workflow for studying CPH intracellular localization.
Caption: Predicted intracellular trafficking pathway of CPH via LDL receptor-mediated endocytosis.
Data Presentation and Interpretation
Quantitative analysis of CPH distribution can be achieved through image analysis software to measure the fluorescence intensity of the pyrene signal within different cellular compartments defined by the co-localization markers. The data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions or cell types.
Table 3: Example of Quantitative Data Summary for CPH Localization
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |
| Late Endosomes/Lysosomes | ||
| Lipid Droplets | ||
| Endoplasmic Reticulum | ||
| Other |
Interpretation:
-
A high fluorescence signal in late endosomes/lysosomes would indicate efficient uptake and trafficking through the endocytic pathway.
-
Accumulation in lipid droplets would suggest that the cholesterol moiety of CPH is being processed and stored by the cell.
-
Changes in this distribution upon treatment with drugs that affect cholesterol trafficking (e.g., U18666A, which blocks cholesterol egress from lysosomes) can provide further insights into the pathways involved.
Conclusion
This compound is a promising tool for visualizing the intracellular trafficking of cholesteryl esters. By employing the detailed experimental protocols and analytical frameworks outlined in this guide, researchers can effectively investigate its subcellular localization. While the specific behavior of CPH needs to be empirically determined, the knowledge gained from analogous pyrene-labeled cholesterol probes provides a strong foundation for designing and interpreting these experiments. Such studies will contribute to a deeper understanding of cholesterol metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.
Cholesteryl (pyren-1-yl)hexanoate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physical and chemical properties of Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol ester. The guide is intended to support researchers and professionals in the fields of biochemistry, cell biology, and drug development who are utilizing this molecule in their experimental workflows.
Core Compound Information
This compound is a vital tool in lipid research, primarily due to the fluorescent pyrene (B120774) moiety attached to the cholesterol backbone. This fluorescence allows for sensitive detection and tracking of the molecule within various biological systems.
| Property | Value |
| CAS Number | 96886-70-3[1] |
| Molecular Formula | C49H64O2[1] |
| Molecular Weight | 685.03 g/mol [1] |
| Alternate Names | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate[1] |
Experimental Protocols
A generalized workflow for a cellular uptake assay using a fluorescent cholesterol analog is outlined below.
Signaling Pathways
Cholesteryl esters are key players in lipid metabolism and transport. While this compound is a synthetic probe, it is expected to mimic the behavior of endogenous cholesteryl esters. These esters are central to the reverse cholesterol transport pathway, a critical process for maintaining cholesterol homeostasis and preventing atherosclerosis.
The diagram below illustrates a simplified model of the reverse cholesterol transport pathway, indicating where a fluorescent analog like this compound could be utilized to trace the movement of cholesterol.
References
Technical Guide: Safety and Handling of Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog used in life sciences research. Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this document synthesizes available data with standard laboratory safety practices for handling fluorescent probes and compounds with partially unknown toxicological profiles.
Compound Identification and Properties
This compound is a fluorescent derivative of cholesterol where the pyrene (B120774) moiety acts as a fluorophore. This allows for the visualization and tracking of cholesterol dynamics within cellular and model membranes.
| Property | Value |
| CAS Number | 96886-70-3 |
| Molecular Formula | C₄₉H₆₄O₂ |
| Molecular Weight | 685.03 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and DMSO. Low water solubility. |
| Synonyms | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate |
Hazard Identification and Safety Data
The pyrene component of the molecule is a polycyclic aromatic hydrocarbon (PAH). Some PAHs are known to be carcinogenic. While the toxicity of the entire molecule may differ, it is prudent to consider the potential hazards associated with the pyrene moiety.
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity | Not fully tested. Handle with care. | Avoid ingestion, inhalation, and skin contact. |
| Skin Corrosion/Irritation | Not classified. | Wear protective gloves and clothing. |
| Eye Damage/Irritation | Not classified. | Wear eye protection. |
| Carcinogenicity | Not fully tested. The pyrene moiety is a concern. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Not fully tested. Pyrene is very toxic to aquatic life. | Avoid release to the environment. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown toxicological profile, a conservative approach to PPE and engineering controls is recommended.
| Control Measure | Specification |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions. |
| Eye/Face Protection | Safety glasses or goggles meeting EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. |
| Respiratory Protection | Not typically required for small quantities if handled in a fume hood. If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Experimental Protocols and Handling Procedures
The following sections outline general procedures for handling this compound in a research setting, from receiving the compound to its experimental use and disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Preparation of Stock Solutions
Stock solutions are typically prepared in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or chloroform.
Methodology:
-
All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of any dust.
-
Use appropriate PPE, including gloves, a lab coat, and eye protection.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Ensure the compound is fully dissolved, using vortexing or sonication if necessary.
-
Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Use in Cell Culture Experiments
This compound is often used for live-cell imaging to study cholesterol trafficking.
Methodology:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in cell culture medium. The final concentration will depend on the cell type and experimental design.
-
The compound can be delivered to cells in various ways, such as complexed with cyclodextrin (B1172386) or incorporated into lipoproteins.
-
Incubate the cells with the probe-containing medium for the desired time.
-
Wash the cells with fresh medium or a buffer solution to remove any unbound probe.
-
The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for pyrene (excitation ~340 nm, emission can be monitored for both monomer and excimer fluorescence).
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Disposal
Spills:
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways, as pyrene is toxic to aquatic life.
-
Contaminated labware should be decontaminated or disposed of as chemical waste.
Disclaimer
This guide is intended for informational purposes only and is based on currently available data. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures for their specific experimental conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
A Technical Guide to Pyrene-Based Cholesterol Analogs: Discovery, Properties, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Fluorescent Cholesterol Mimic
The study of cholesterol's intricate role in cellular processes, from membrane organization to signal transduction, has long necessitated the development of molecular probes that can faithfully report on its distribution and dynamics. Early fluorescent cholesterol analogs, while pioneering, often suffered from limitations such as significant structural deviations from native cholesterol or photophysical properties that were heavily influenced by the local environment in ways that were difficult to interpret.
The advent of pyrene-based cholesterol analogs marked a significant step forward. Pyrene (B120774) is a polycyclic aromatic hydrocarbon with unique photophysical properties, including a high fluorescence quantum yield, a long fluorescence lifetime, and the ability to form excimers—excited-state dimers that emit at a longer wavelength than the monomer. This excimer formation is highly dependent on the local concentration and mobility of the pyrene-labeled molecules, providing a powerful tool for studying cholesterol clustering and the formation of ordered membrane domains, such as lipid rafts.
This technical guide provides an in-depth overview of the discovery, history, and core applications of pyrene-based cholesterol analogs. It includes a compilation of their quantitative properties, detailed experimental protocols for their synthesis and use, and a visualization of their intracellular trafficking pathways.
Quantitative Data: Photophysical Properties of Pyrene-Based Cholesterol Analogs
The utility of a fluorescent probe is defined by its photophysical characteristics. The following table summarizes key quantitative data for pyrene and one of the well-characterized pyrene-based cholesterol analogs, 21-methylpyrenyl-cholesterol (Pyr-met-Chol).
| Parameter | Pyrene (in cyclohexane) | 21-methylpyrenyl-cholesterol (Pyr-met-Chol) in Membranes | Reference |
| Excitation Maxima (λ_ex) | ~335 nm | ~345 nm | |
| Monomer Emission Maxima (λ_em) | ~375, 395 nm | ~373, 379, 398 nm | |
| Excimer Emission Maximum (λ_em) | ~470 nm | ~474 nm | |
| Fluorescence Quantum Yield (Φ_F) | 0.32 | Not explicitly reported, but pyrene compounds can have Φ_F up to 0.81 | |
| Fluorescence Lifetime (τ_F) | ~100 ns | Biexponential, indicating multiple local environments | |
| Key Wavelengths for Domain Sensing | N/A | 373 nm (Lo), 379 nm (Ld), 474 nm (clustering) |
Experimental Protocols
Synthesis of a Pyrene-Based Cholesterol Analog
Objective: To covalently link a pyrene moiety to the cholesterol backbone.
Materials:
-
Cholesterol
-
A pyrene derivative with a reactive group (e.g., pyrenebutyric acid, pyrenesulfonyl chloride)
-
Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC))
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Generalized Procedure:
-
Activation of the Pyrene Derivative: If starting with a carboxylic acid derivative of pyrene (e.g., pyrenebutyric acid), it is first activated to facilitate esterification. This is typically done by reacting the pyrene derivative with a coupling agent like DCC in an anhydrous solvent.
-
Coupling to Cholesterol: The activated pyrene derivative is then reacted with cholesterol. The 3-β-hydroxyl group of cholesterol acts as a nucleophile, attacking the activated carboxyl group of the pyrene derivative to form an ester linkage. A base is often added to scavenge the acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), comparing the reaction mixture to the starting materials.
-
Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove excess reagents and byproducts. This typically involves washing with aqueous solutions and drying the organic phase. The final product is then purified by silica gel column chromatography.
-
Characterization: The purified pyrene-cholesterol analog is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Preparation of Giant Unilamellar Vesicles (GUVs) with Pyrene-Cholesterol Analogs
The study of membrane domains often employs model membrane systems like GUVs. The following protocol is for the preparation of GUVs with high cholesterol content, incorporating a pyrene-cholesterol analog, using the electroformation method from a damp lipid film. This method is advantageous as it avoids the demixing of cholesterol that can occur when forming GUVs from a dry lipid film.
Objective: To prepare GUVs containing a pyrene-cholesterol analog for fluorescence microscopy studies of membrane domains.
Materials:
-
Host lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC))
-
Cholesterol
-
Pyrene-cholesterol analog
-
Sucrose (B13894) solution (e.g., 300 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Indium tin oxide (ITO)-coated glass slides
-
Teflon spacer
-
AC function generator and power supply
-
Spin-coater
-
Plasma cleaner
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the desired lipid mixture (e.g., DOPC, cholesterol, and pyrene-cholesterol analog at a specific molar ratio) in chloroform.
-
Formation of Small Unilamellar Vesicles (SUVs):
-
Transfer a small volume of the lipid stock solution to a glass vial.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a sucrose solution to form multilamellar vesicles (MLVs).
-
Generate SUVs by sonication or extrusion of the MLV suspension.
-
-
Preparation of the Damp Lipid Film:
-
Clean the ITO-coated glass slides with a plasma cleaner to create a hydrophilic surface.
-
Deposit a small volume of the SUV suspension onto an ITO slide.
-
Spin-coat the slide to spread the SUVs and evaporate most of the water, leaving a damp lipid film.
-
-
GUV Electroformation:
-
Assemble the electroformation chamber by placing a Teflon spacer on the damp lipid film-coated ITO slide and covering it with a second ITO slide, creating a small chamber.
-
Fill the chamber with the sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.
-
-
Harvesting and Imaging:
-
Gently harvest the GUVs from the chamber.
-
Transfer the GUV suspension to a viewing chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.
-
Image the GUVs using a fluorescence microscope with appropriate filter sets for pyrene monomer and excimer fluorescence.
-
Signaling Pathways and Experimental Workflows
Pyrene-based cholesterol analogs have been instrumental in elucidating the intracellular trafficking pathways of cholesterol, particularly its uptake via lipoproteins. The following diagram illustrates the lipoprotein-mediated delivery of 21-methylpyrenyl-cholesterol (Pyr-met-Chol) and its subsequent trafficking to late endosomal and lysosomal compartments.
Caption: Lipoprotein-mediated uptake and trafficking of Pyr-met-Chol.
This pathway highlights the specific, receptor-mediated uptake of Pyr-met-Chol when associated with lipoproteins, in contrast to the more passive uptake mechanisms of some other fluorescent cholesterol analogs. The accumulation of Pyr-met-Chol in late endosomes and multivesicular bodies (MVBs), which are known to be rich in cholesterol, and the observation of excimer fluorescence in these compartments, underscores the utility of this probe in studying cholesterol trafficking to and organization within intracellular membranes. The colocalization with proteins like Lamp1 and CD63 further confirms the destination of the cholesterol analog within this pathway.
Conclusion
Pyrene-based cholesterol analogs represent a versatile and powerful class of fluorescent probes for studying cholesterol in biological and model systems. Their unique photophysical properties, particularly the sensitivity of excimer formation to the local environment, provide insights into cholesterol clustering and the formation of ordered membrane domains that are not readily achievable with other probes. The ability of some pyrene-cholesterol analogs to be specifically delivered to cells via lipoprotein-mediated pathways further enhances their utility in dissecting the complex mechanisms of cholesterol trafficking. As microscopy techniques continue to advance, the application of these probes is likely to yield even deeper insights into the multifaceted roles of cholesterol in health and disease.
Cholesteryl (pyren-1-yl)hexanoate solubility in DMSO and other organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from related fluorescent cholesterol analogs and the parent molecules, cholesterol and pyrene (B120774), to provide estimations and general protocols.
Core Topic: Solubility of this compound
This compound is a fluorescent derivative of cholesterol, where the pyrene fluorophore is attached to the cholesterol molecule via a hexanoate (B1226103) linker. This modification allows for the visualization and tracking of cholesterol in various biological systems, particularly in studies related to membrane dynamics, lipid rafts, and cholesterol trafficking. The solubility of this compound is a critical parameter for its effective use in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C49H64O2 | |
| Molecular Weight | 685.03 g/mol | |
| CAS Number | 96886-70-3 |
Data on Solubility
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Likely Soluble | Based on the solubility of other fluorescent cholesterol analogs. |
| DMF | Likely Soluble | Based on the solubility of other fluorescent cholesterol analogs. | |
| Chloroform | Likely Soluble | Cholesterol and pyrene are soluble in chloroform. | |
| Acetonitrile | Likely Soluble | A common solvent for similar compounds. | |
| Ethanol | Sparingly Soluble to Soluble | Cholesterol has limited solubility in ethanol. | |
| Methanol | Sparingly Soluble | Cholesterol has low solubility in methanol. | |
| Water | Insoluble | Expected due to the highly lipophilic nature of the molecule. | |
| 3-dodecanoyl-NBD Cholesterol | DMSO | ~ 0.25 mg/mL | A comparable fluorescent cholesterol analog.[1] |
| DMF | ~ 1 mg/mL | A comparable fluorescent cholesterol analog.[1] | |
| Cholesterol | Various Organic Solvents | Soluble in many organic solvents like chloroform, ether, and benzene. Sparingly soluble in ethanol.[2] | The parent sterol molecule. |
| Pyrene | Various Organic Solvents | Partially soluble in organic solvents. | The parent fluorophore.[3] |
Experimental Protocols
The following is a generalized protocol for determining the solubility of this compound. This protocol is based on standard laboratory practices for solubility testing of fluorescent lipid analogs.
Protocol: Determination of Solubility
Objective: To determine the approximate solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Chloroform, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or fluorometer
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Dissolve the compound in a good solvent (e.g., chloroform) to create a concentrated stock solution.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with the same solvent to create a standard curve for concentration versus absorbance or fluorescence intensity.
-
-
Solubility Test:
-
Add a known excess amount of this compound (e.g., 5 mg) to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of the test solvent.
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to allow it to reach equilibrium. Periodically agitate the sample during incubation.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solute.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for the pyrene fluorophore.
-
Determine the concentration of the dissolved this compound in the supernatant by comparing its reading to the standard curve.
-
The calculated concentration represents the solubility of the compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow and Application
The primary application of this compound is as a fluorescent probe to study the dynamics of cholesterol in cellular and model membranes. The following diagrams illustrate a typical experimental workflow for its use.
Caption: Workflow for studying cholesterol dynamics using a fluorescent analog.
Caption: Logical relationship of the fluorescent probe in membrane studies.
References
Methodological & Application
Application Notes: Utilizing Cholesteryl (pyren-1-yl)hexanoate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that serves as a powerful tool for investigating the distribution, transport, and dynamics of cholesterol in biological membranes. By mimicking the structure of native cholesterol, it integrates into cellular membranes, including the plasma membrane and organellar membranes. The attached pyrene (B120774) fluorophore allows for direct visualization using fluorescence microscopy.
A key feature of pyrene-based probes like this compound is their ability to form "excimers" (excited-state dimers). When two pyrene moieties are in close proximity (within ~10 Å), they can form a transient excited-state complex that exhibits a distinct, red-shifted fluorescence emission compared to the monomeric form. This unique spectral property allows researchers to probe the local concentration and environment of the cholesterol analog within membranes. An increase in the excimer-to-monomer fluorescence intensity ratio (Ie/Im) indicates membrane regions with high probe concentration, often correlated with the formation of cholesterol-rich domains such as lipid rafts.
These characteristics make this compound an invaluable probe for a variety of applications, including the study of lipid raft dynamics, cholesterol trafficking pathways, and the mechanisms of cholesterol-related diseases. It is also utilized in drug development to assess the impact of therapeutic compounds on cholesterol homeostasis and membrane organization.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below. These values are critical for designing and executing fluorescence microscopy experiments.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₆₄O₂ | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
| Excitation Wavelength | ~335-345 nm | [2] |
| Monomer Emission Peaks | ~373 nm and ~379 nm | [3] |
| Excimer Emission Peak | ~474 nm | [3] |
| Typical Working Concentration | 5 µM (for direct cell labeling) | [4] |
| Lipoprotein Labeling | 5% mol/mol of non-esterified cholesterol in LDL/HDL | [4] |
Key Applications
-
Visualization and Analysis of Lipid Rafts: The formation of excimers in cholesterol-rich domains makes this probe ideal for identifying and studying the dynamics of lipid rafts. Changes in the excimer-to-monomer ratio can indicate alterations in raft integrity due to cellular signaling or drug treatment.
-
Cholesterol Trafficking Studies: The probe can be used to follow the internalization and subsequent trafficking of cholesterol through endocytic pathways. When delivered via lipoproteins like LDL or HDL, it allows for the investigation of receptor-mediated cholesterol uptake and its transport to various organelles such as late endosomes and lysosomes.[4][5]
-
Drug Screening and Development: In the context of diseases characterized by disrupted cholesterol metabolism (e.g., Niemann-Pick type C disease), this probe can be used in high-throughput screening assays to identify compounds that restore normal cholesterol transport.
-
Membrane Fluidity and Organization: The ratio of monomer to excimer fluorescence provides insights into the local environment and packing of lipids within the membrane.
Visualization of Key Mechanisms and Workflows
Principle of Pyrene Excimer Formation
The utility of this compound as a probe for cholesterol-rich domains is based on the distance-dependent fluorescence of the pyrene moiety. This diagram illustrates the principle of monomer and excimer emission.
References
- 1. scbt.com [scbt.com]
- 2. A Novel Pyrene Based Fluorescence Approach to Study Conformation of Apolipoprotein E3 in Macrophage-generated Nascent High Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
- 5. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesteryl ester, where the pyrene (B120774) moiety serves as a fluorophore. This probe is a valuable tool for investigating the cellular uptake, trafficking, and metabolism of cholesteryl esters, which are central to various physiological and pathological processes, including atherosclerosis and lipid storage diseases. The pyrene fluorophore exhibits distinct fluorescence characteristics, including the formation of excimers at high concentrations, which can provide insights into the local environment and concentration of the probe within cellular compartments. This document provides detailed protocols for the use of this compound in flow cytometry to quantitatively assess cholesteryl ester accumulation in cell populations.
Principle of the Assay
This assay relies on the cellular uptake of this compound, which mimics the internalization of native cholesteryl esters, often through lipoprotein-mediated pathways. Once internalized, the fluorescent probe accumulates within the cell, primarily in lipid droplets and endo-lysosomal compartments. The intensity of the pyrene fluorescence, measured by flow cytometry, is proportional to the amount of cholesteryl ester taken up by the cells. This allows for the quantitative analysis of cholesteryl ester accumulation and the screening of compounds that may modulate this process.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~340 nm | Can be efficiently excited by a UV or violet laser. |
| Monomer Emission Maximum | ~375 nm and ~395 nm | Indicates the presence of isolated probe molecules. |
| Excimer Emission Maximum | ~470 nm | Indicates high local concentrations of the probe, suggesting aggregation or accumulation in lipid-rich environments. |
Table 2: Recommended Flow Cytometer Settings
| Parameter | Setting |
| Excitation Laser | UV (e.g., 355 nm) or Violet (e.g., 405 nm) |
| Emission Filter (Monomer) | Bandpass filter around 380 nm (e.g., 380/20 nm) |
| Emission Filter (Excimer) | Bandpass filter around 470 nm (e.g., 470/30 nm) |
| Forward Scatter (FSC) | To resolve cell populations |
| Side Scatter (SSC) | To resolve cell populations |
Experimental Protocols
Protocol 1: General Cellular Uptake of this compound
This protocol is designed for the general assessment of cholesteryl ester uptake in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Cultured cells of interest
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Store protected from light at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Cell Treatment:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include appropriate controls, such as unstained cells (autofluorescence control) and cells treated with a vehicle (DMSO) control.
-
-
Incubation: Incubate the cells for a desired period (e.g., 4 to 48 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the cell type and the specific research question.
-
Cell Harvesting (for adherent cells):
-
Wash the cells twice with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step twice to remove any unbound probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer using the settings outlined in Table 2.
-
Analyze the data using appropriate software to quantify the mean fluorescence intensity of the cell population.
-
Protocol 2: Lipoprotein-Mediated Uptake of this compound
This protocol is designed to study the uptake of cholesteryl esters delivered via lipoproteins, such as low-density lipoprotein (LDL).
Materials:
-
This compound
-
Low-density lipoprotein (LDL)
-
Labeling buffer (e.g., PBS)
-
Dialysis tubing or spin columns
-
Serum-free cell culture medium
-
Other materials as listed in Protocol 1
Procedure:
-
Labeling of LDL:
-
Incorporate this compound into LDL particles. This can be achieved by incubating a solution of the fluorescent probe with a solution of LDL at 37°C for several hours. The ratio of probe to lipoprotein should be optimized.
-
Remove unincorporated probe by dialysis against PBS or by using a spin column.
-
-
Cell Seeding and Serum Starvation:
-
Seed cells as described in Protocol 1.
-
Prior to the experiment, incubate the cells in serum-free medium for 12-24 hours to upregulate the expression of LDL receptors.
-
-
Cell Treatment:
-
Add the labeled LDL containing this compound to the cells in serum-free medium.
-
Include controls such as cells treated with unlabeled LDL and unstained cells.
-
-
Incubation, Harvesting, Washing, and Analysis: Follow steps 4-7 from Protocol 1.
Mandatory Visualization
Caption: Workflow for this compound Uptake Assay.
Caption: Lipoprotein-mediated uptake of this compound.
Application Notes and Protocols: Time-Resolved Fluorescence Spectroscopy of Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol where the pyrene (B120774) moiety serves as a powerful spectroscopic probe. The unique photophysical properties of pyrene, including its long fluorescence lifetime and sensitivity of its emission spectrum to the local environment, make this molecule an invaluable tool for investigating lipid-protein interactions, membrane dynamics, and the structure of lipoproteins. Time-resolved fluorescence spectroscopy of this compound allows for the detailed characterization of its microenvironment, including polarity, fluidity, and the proximity of other molecules.
Pyrene exhibits a characteristic structured monomer emission spectrum and a broad, structureless excimer (excited-state dimer) emission at longer wavelengths when two pyrene molecules are in close proximity (~10 Å).[1] The ratio of excimer to monomer fluorescence intensity provides a sensitive measure of the local concentration and mobility of the probe. Furthermore, the analysis of fluorescence decay kinetics and time-resolved anisotropy can provide quantitative insights into the rotational dynamics and organizational state of the membrane or lipoprotein particle.
Applications
-
Membrane Fluidity and Microdomain Studies: The rotational dynamics of the pyrene probe, determined by time-resolved anisotropy, can report on the local viscosity and fluidity of lipid bilayers. Changes in these parameters can indicate the formation of lipid rafts or other microdomains.
-
Lipid-Protein Interactions: The fluorescence lifetime and spectral properties of the pyrene moiety can be altered upon interaction with proteins, providing insights into the binding events and the nature of the binding site.
-
Lipoprotein Structure and Dynamics: As a cholesterol analog, this probe can be incorporated into lipoproteins to study their internal structure, lipid organization, and dynamics. It has been used to monitor processes like lipid peroxidation in low and high-density lipoproteins.
-
Drug Delivery Vehicle Characterization: The probe can be incorporated into liposomes and other lipid-based drug delivery systems to characterize their internal environment and stability.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent probe using the thin-film hydration and extrusion method.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of lipids (e.g., DPPC and cholesterol) and this compound in chloroform. The probe concentration is typically kept low (e.g., 1 mol%) to minimize self-quenching and favor monomer emission for certain applications.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain LUVs with a defined size, subject the MLV suspension to extrusion.
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form LUVs.
-
Protocol 2: Time-Resolved Fluorescence Spectroscopy Measurements
This protocol outlines the general procedure for acquiring time-resolved fluorescence decay and anisotropy data.
Instrumentation:
-
Time-correlated single photon counting (TCSPC) system
-
Pulsed light source (e.g., picosecond diode laser or pulsed LED) with an appropriate excitation wavelength for pyrene (e.g., 335-345 nm)
-
Emission monochromator
-
Polarizers for both excitation and emission pathways
-
Photomultiplier tube (PMT) detector or other single-photon sensitive detector
Procedure:
-
Sample Preparation:
-
Dilute the liposome (B1194612) suspension containing this compound in PBS to a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Fluorescence Lifetime Measurement:
-
Set the excitation wavelength (e.g., 340 nm) and collect the emission at the peak of the pyrene monomer fluorescence (typically around 375-385 nm) and, if applicable, the excimer fluorescence (around 470-480 nm).
-
Acquire the fluorescence decay curve until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts) for good statistical accuracy.
-
Measure the instrument response function (IRF) at the same settings using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Time-Resolved Anisotropy Measurement:
-
Place polarizers in the excitation and emission light paths.
-
Acquire the vertically (I_VV(t)) and horizontally (I_VH(t)) polarized emission decays following excitation with vertically polarized light.
-
Measure the G-factor (correction factor for the detection system's sensitivity to different polarizations) by acquiring the vertically (I_HV(t)) and horizontally (I_HH(t)) polarized emission with horizontally polarized excitation.
-
Data Analysis:
-
Fluorescence Lifetime: The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution with the IRF: I(t) = Σ α_i * exp(-t/τ_i) where τ_i are the decay times and α_i are the corresponding amplitudes. A bi-exponential decay is often observed for pyrene derivatives in heterogeneous environments, reflecting different local populations of the probe.
-
Time-Resolved Anisotropy: The time-resolved anisotropy, r(t), is calculated as: r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t)) The anisotropy decay is often fitted to a model that includes terms for the overall rotation of the liposome and the internal rotation of the probe.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from time-resolved fluorescence spectroscopy of this compound.
Table 1: Fluorescence Lifetime Data
| Sample Condition | Excitation λ (nm) | Emission λ (nm) | τ₁ (ns) | α₁ (%) | τ₂ (ns) | α₂ (%) | χ² |
| In Liposomes (e.g., DPPC) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |
| In Liposomes (e.g., DPPC/Cholesterol) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |
| In Liposomes (e.g., DPPC) | 340 | 475 (Excimer) | Value | Value | Value | Value | Value |
Note: τ₁ and τ₂ represent the fluorescence lifetimes of the different decay components, and α₁ and α₂ are their respective fractional intensities. χ² is the chi-squared value indicating the goodness of the fit.
Table 2: Time-Resolved Anisotropy Data
| Sample Condition | Excitation λ (nm) | Emission λ (nm) | r₀ | τᵣ₁ (ns) | β₁ | τᵣ₂ (ns) | β₂ |
| In Liposomes (e.g., DPPC) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |
| In Liposomes (e.g., DPPC/Cholesterol) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |
Note: r₀ is the initial anisotropy, τᵣ represents the rotational correlation time(s), and β are the corresponding amplitudes.
Visualizations
The following diagrams illustrate the experimental workflow and the photophysical processes of the pyrene probe.
Caption: Experimental workflow for time-resolved fluorescence spectroscopy of this compound.
Caption: Jablonski diagram illustrating pyrene monomer and excimer fluorescence.
References
Cholesteryl (pyren-1-yl)hexanoate: A Fluorescent Probe for Investigating Lipid Raft Dynamics and Associated Signaling Pathways
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent cholesterol analog that serves as a powerful tool for studying the structure and function of lipid rafts in biological membranes. This molecule mimics the behavior of endogenous cholesterol, allowing for its incorporation into cholesterol-rich microdomains. The pyrene (B120774) moiety exhibits unique fluorescence properties, including the formation of excimers (excited-state dimers) at high concentrations, which can be exploited to probe the local membrane environment. This document provides detailed application notes and protocols for utilizing this compound to investigate lipid raft integrity and its influence on cellular signaling pathways.
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[1][2] These microdomains are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and virus entry.[3][4][5][6] The enrichment of cholesterol is a defining feature of lipid rafts, contributing to their more ordered and less fluid nature compared to the surrounding bilayer.[7][8]
The pyrene fluorophore of this compound is sensitive to its local environment. In the dispersed state within the more fluid regions of the membrane, it primarily emits monomer fluorescence. However, within the tightly packed, cholesterol-rich environment of lipid rafts, the pyrene moieties are in closer proximity, leading to the formation of excimers, which emit at a longer wavelength. The ratio of excimer to monomer (E/M) fluorescence intensity is therefore a sensitive indicator of membrane order and the integrity of lipid rafts.[9][10]
Applications
-
Monitoring Lipid Raft Integrity: Assess the effects of pharmacological agents, dietary lipids, or genetic modifications on the organization and stability of lipid rafts.[11][12]
-
Investigating Membrane Fluidity: Quantify changes in membrane fluidity in different cellular compartments or in response to external stimuli.
-
Studying Signal Transduction: Elucidate the role of lipid rafts in the spatial and temporal regulation of signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs) or T-cell receptors.[3][4][5][13]
-
Drug Development: Screen for compounds that modulate lipid raft properties, which may have therapeutic potential in diseases associated with aberrant lipid raft function, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₉H₆₄O₂ | [11] |
| Molecular Weight | 685.03 g/mol | [11] |
| Excitation Wavelength | ~340 nm | [10] |
| Monomer Emission | ~375-400 nm | [10] |
| Excimer Emission | ~470-510 nm | [10] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Model Membranes (Liposomes)
This protocol describes the preparation of liposomes containing this compound for in vitro studies of lipid raft properties.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Sphingomyelin (SM)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., a 2:1:1 molar ratio of DOPC:SM:Cholesterol to model a lipid raft-forming mixture) and this compound (typically 1-5 mol%) dissolved in a chloroform:methanol (2:1, v/v) mixture.
-
Remove the organic solvent using a rotary evaporator under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the temperature is kept above the lipid phase transition temperature during extrusion.
-
-
Characterization:
-
The size distribution of the resulting large unilamellar vesicles (LUVs) can be determined by dynamic light scattering (DLS).
-
The final lipid concentration can be determined using a phosphate (B84403) assay.
-
Protocol 2: Labeling of Cultured Cells with this compound
This protocol outlines the procedure for incorporating the fluorescent probe into the plasma membrane of living cells.
Materials:
-
Cultured cells (e.g., Jurkat T-cells, HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Methyl-β-cyclodextrin (MβCD) - for cholesterol depletion control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope or spectrofluorometer
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density in a suitable format for fluorescence measurement (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader).
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Labeling:
-
Prepare a working solution of this compound in serum-free medium. The final concentration typically ranges from 1-10 µM. It is advisable to pre-complex the probe with a delivery vehicle like cyclodextrin (B1172386) to enhance solubility and delivery.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unincorporated probe.
-
-
Experimental Treatment (Optional):
-
For studying the effect of lipid raft disruption, treat the labeled cells with a cholesterol-depleting agent like MβCD (e.g., 1-10 mM in serum-free medium for 30-60 minutes).
-
-
Fluorescence Measurement:
-
Acquire fluorescence spectra or images using a spectrofluorometer or fluorescence microscope.
-
Set the excitation wavelength to ~340 nm.
-
Measure the fluorescence intensity at the monomer emission peak (~390 nm) and the excimer emission peak (~480 nm).
-
Calculate the Excimer to Monomer (E/M) ratio (I480 / I390).
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Representative Excimer-to-Monomer (E/M) Ratios in Model Membranes
| Liposome Composition (molar ratio) | Cholesterol Content | Average E/M Ratio (± SD) | Interpretation |
| DOPC (100%) | 0 mol% | 0.15 (± 0.02) | Disordered membrane, low probe proximity |
| DOPC:SM (1:1) | 0 mol% | 0.25 (± 0.03) | Increased order compared to pure DOPC |
| DOPC:SM:Cholesterol (2:1:1) | 25 mol% | 0.68 (± 0.05) | Formation of ordered lipid raft-like domains |
| DOPC:SM:Cholesterol (1:1:2) | 50 mol% | 0.85 (± 0.06) | Highly ordered membrane |
Table 2: Representative E/M Ratios in Cultured HeLa Cells
| Treatment | Average E/M Ratio (± SD) | Interpretation |
| Control (untreated) | 0.55 (± 0.04) | Basal level of lipid raft organization |
| MβCD (5 mM, 30 min) | 0.28 (± 0.03) | Disruption of lipid rafts, reduced membrane order |
| Cholesterol Enrichment (25 µg/mL, 1 hr) | 0.72 (± 0.05) | Enhancement of lipid raft formation |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for studying lipid rafts.
Signaling Pathway: T-Cell Activation
Lipid rafts play a crucial role in T-cell activation by concentrating signaling molecules and excluding inhibitory ones.[3][4] this compound can be used to monitor the integrity of these rafts during T-cell stimulation.
Caption: Simplified T-cell receptor signaling pathway.
Conclusion
This compound is a valuable fluorescent probe for the real-time, quantitative analysis of lipid raft organization and dynamics in both model systems and living cells. The protocols and application notes provided herein offer a framework for researchers to employ this tool to gain deeper insights into the critical role of lipid rafts in cellular function and disease. The ability to monitor changes in the E/M ratio provides a robust method for assessing the impact of various perturbations on membrane integrity, thereby facilitating the discovery of novel therapeutic agents that target lipid raft-dependent processes.
References
- 1. Analysis of Lipids, Fatty Acid and Cholesterol in Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T‐cell antigen receptor triggering and lipid rafts: a matter of space and time scales | EMBO Reports [link.springer.com]
- 4. Aggregation of Lipid Rafts Accompanies Signaling via the T Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrene cholesterol reports the transient appearance of nonlamellar intermediate structures during fusion of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Cholesterol rich lipid raft microdomains are gateway for acute phase protein, SERPINA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Assays Using Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesteryl ester analog, in two key in vitro assays: the determination of Cholesterol Esterase (CEase) activity and the monitoring of lipid peroxidation. The inherent fluorescence of the pyrene (B120774) moiety allows for sensitive and continuous measurement, offering advantages over traditional colorimetric or endpoint assays.
Application Note 1: Fluorometric Assay for Cholesterol Esterase Activity
This assay provides a sensitive method for determining the activity of Cholesterol Esterase (CEase), an enzyme crucial in cholesterol metabolism and transport. The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate to release the fluorescent 6-(pyren-1-yl)hexanoic acid. The increase in fluorescence intensity is directly proportional to the CEase activity.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Cholesterol Esterase (from a suitable source, e.g., Pseudomonas fluorescens)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium cholate
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Substrate Stock Solution (1 mM): Dissolve this compound in a suitable organic solvent like isopropanol. Note: Due to the hydrophobic nature of the substrate, gentle heating may be required for complete dissolution.
-
Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.0.
-
Substrate Emulsion: To prepare a working substrate solution, mix the this compound stock solution with the assay buffer containing Triton X-100 and sodium cholate. The final concentration of the substrate in the assay will typically be in the low micromolar range, and the detergents are necessary to solubilize the lipid substrate in the aqueous buffer. A typical preparation involves adding the substrate stock to a vigorously vortexing solution of assay buffer containing 0.5% Triton X-100 and 5 mM sodium cholate.
-
Enzyme Solution: Prepare a stock solution of Cholesterol Esterase in the assay buffer. Further dilute the enzyme to a working concentration that provides a linear rate of fluorescence increase over the desired time course.
3. Assay Procedure:
-
Pipette 50 µL of the substrate emulsion into each well of a 96-well black microplate.
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~380 nm (monomer emission of pyrene)
-
-
Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
-
The enzyme activity can be quantified by comparing the reaction rates to a standard curve generated with a known concentration of the fluorescent product, 6-(pyren-1-yl)hexanoic acid.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 1-10 µM | Optimal concentration should be determined experimentally and be below the critical micelle concentration. |
| Triton X-100 Concentration | 0.2-0.5% (w/v) | Aids in substrate solubilization. |
| Sodium Cholate Concentration | 2-5 mM | Acts as a bile salt to facilitate enzyme access to the substrate. |
| Assay Temperature | 37°C | Can be adjusted based on the specific enzyme being studied. |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 380 nm |
Experimental Workflow
Caption: Workflow for the fluorometric Cholesterol Esterase activity assay.
Application Note 2: Monitoring Lipid Peroxidation in Lipoproteins
This application note describes a method to monitor the kinetics of lipid peroxidation in lipoprotein particles, such as Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL). This compound incorporated into the hydrophobic core of these particles serves as a sensitive fluorescent probe. The initiation of lipid peroxidation by an oxidizing agent leads to the destruction of the pyrene fluorophore, resulting in a decrease in fluorescence intensity. This fluorescence decay is a direct measure of the extent and rate of lipid peroxidation.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Isolated Lipoproteins (LDL or HDL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper (II) Sulfate (CuSO₄) or other oxidizing agent (e.g., AAPH)
-
Fluorescence Spectrophotometer with a thermostatted cuvette holder
2. Preparation of Probe-Labeled Lipoproteins:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform).
-
In a glass vial, add a small volume of the probe stock solution.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin film of the probe on the bottom of the vial.
-
Add the isolated lipoprotein solution to the vial.
-
Incubate the mixture for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) with gentle agitation to allow for the incorporation of the probe into the lipoprotein particles.
-
Remove any unincorporated probe by dialysis against PBS.
3. Lipid Peroxidation Assay:
-
Dilute the probe-labeled lipoprotein solution with PBS to a final desired concentration in a quartz cuvette.
-
Place the cuvette in the thermostatted sample holder of the fluorescence spectrophotometer set to 37°C.
-
Record the baseline fluorescence intensity.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~380 nm
-
-
Initiate the peroxidation reaction by adding a small volume of the oxidizing agent (e.g., CuSO₄ to a final concentration of 5-10 µM).
-
Immediately start monitoring the decrease in fluorescence intensity over time. Record data points every 1-5 minutes for a period of several hours.
-
The data can be plotted as fluorescence intensity versus time to visualize the kinetics of lipid peroxidation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Lipoprotein Concentration | 50-100 µg/mL | Should be optimized for a measurable fluorescence signal. |
| Probe-to-Lipoprotein Molar Ratio | 1:100 - 1:1000 | Lower ratios minimize perturbation of lipoprotein structure. |
| Oxidizing Agent (CuSO₄) | 5-10 µM | Concentration can be varied to modulate the rate of oxidation. |
| Assay Temperature | 37°C | Mimics physiological conditions. |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 380 nm |
Signaling Pathway and Experimental Logic
Caption: Mechanism of the lipid peroxidation assay using a pyrene-based probe.
Application Notes and Protocols for Staining Fixed Tissues with Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent staining of cholesteryl esters in fixed tissues using Cholesteryl (pyren-1-yl)hexanoate (CPH). CPH is a fluorescent analog of cholesteryl ester, where the pyrene (B120774) moiety serves as a fluorophore. This allows for the visualization of neutral lipid deposits, particularly cholesteryl ester-rich structures, in fixed cells and tissue sections. The protocol provided is a general guideline and may require optimization for specific tissues and experimental conditions.
Properties of this compound
This compound is a lipophilic molecule that readily incorporates into lipid-rich structures. Its fluorescence is environmentally sensitive, which can provide information about the lipid environment. The pyrene moiety exhibits a characteristic monomer and excimer fluorescence. The excimer formation occurs when two pyrene molecules are in close proximity, leading to a red-shifted emission. This property can be used to study the local concentration and clustering of CPH in membranes and lipid droplets.
| Property | Value | Reference |
| Molecular Formula | C49H64O2 | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
| CAS Number | 96886-70-3 | [1] |
| Excitation Wavelength | ~335-340 nm | [2][3] |
| Emission Wavelength (Monomer) | ~373-379 nm | [2] |
| Emission Wavelength (Excimer) | ~474 nm | [2] |
Experimental Protocols
This section details the recommended procedures for preparing fixed tissues and subsequent staining with this compound.
Required Reagents and Materials
-
This compound (CPH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Optional: Permeabilization agent (e.g., 0.1-0.5% Saponin or 0.1% Triton X-100 in PBS)
-
Mounting medium (e.g., Glycerol-based antifade medium)
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (DAPI or custom filter set for pyrene)
Preparation of Staining Solution
-
CPH Stock Solution: Prepare a 1-5 mM stock solution of this compound in DMSO or ethanol. Store at -20°C, protected from light.
-
CPH Working Solution: On the day of use, dilute the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each tissue type. Vortex briefly to ensure complete dissolution.
Tissue Fixation and Sectioning
Proper fixation is critical for preserving tissue morphology and lipid content.
-
Fixation: Perfuse the animal or immerse the tissue in 4% PFA in PBS for 4-24 hours at 4°C. The duration of fixation will depend on the tissue size and type.
-
Cryoprotection (for frozen sections): After fixation, immerse the tissue in a sucrose (B13894) solution (e.g., 15% then 30% in PBS) until it sinks.
-
Embedding and Sectioning:
-
Frozen Sections: Embed the cryoprotected tissue in an optimal cutting temperature (OCT) compound and freeze. Cut sections of 5-20 µm thickness using a cryostat.
-
Paraffin (B1166041) Sections: Dehydrate the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin. Cut sections of 4-10 µm thickness. Note that the organic solvents used in paraffin embedding may extract some lipids, potentially affecting the staining.
-
Staining Protocol for Fixed Tissue Sections
-
Rehydration and Antigen Retrieval (for paraffin sections):
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen retrieval is generally not necessary for lipid staining but may be required if performing co-staining with antibodies.
-
-
Washing: Wash the sections 2-3 times with PBS for 5 minutes each.
-
Permeabilization (Optional): For intracellular staining, permeabilize the sections with 0.1-0.5% Saponin or 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Saponin is a milder detergent and is often preferred for preserving membrane integrity.[4]
-
Washing: Wash the sections 2-3 times with PBS for 5 minutes each.
-
Staining:
-
Remove excess PBS from around the sections.
-
Apply the CPH working solution to the sections, ensuring complete coverage.
-
Incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
-
-
Washing: Wash the sections 3-4 times with PBS for 5 minutes each to remove unbound CPH.
-
Counterstaining (Optional): If desired, a nuclear counterstain such as DAPI can be applied. Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes.
-
Final Wash: Wash the sections 2-3 times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope.
-
Use an excitation wavelength of approximately 340 nm.
-
Collect emission for the monomer at ~375 nm and for the excimer at ~470 nm. The ratio of excimer to monomer intensity can provide insights into the local concentration of cholesteryl esters.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the staining protocol for this compound in fixed tissues.
Considerations and Troubleshooting
-
Solvent for CPH: While DMSO is commonly used, ethanol can also be an effective solvent for the stock solution. Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to avoid artifacts.
-
Fixation: The choice of fixative and fixation time can impact lipid preservation. Over-fixation may alter lipid structures, while under-fixation can lead to poor tissue morphology.
-
Permeabilization: The necessity and choice of permeabilization agent depend on the target's subcellular location. For surface membrane staining, permeabilization may not be required.
-
Photostability: Pyrene is susceptible to photobleaching. Use an antifade mounting medium and minimize exposure to the excitation light during imaging.
-
Controls: Include unstained control samples to assess autofluorescence. Additionally, tissues with known lipid-rich and lipid-poor regions can serve as positive and negative controls for the staining procedure.
References
Troubleshooting & Optimization
How to reduce Cholesteryl (pyren-1-yl)hexanoate photobleaching.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photobleaching of Cholesteryl (pyren-1-yl)hexanoate during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the pyrene (B120774) moiety of this compound, leading to a loss of its fluorescent signal upon exposure to excitation light. This occurs when the excited fluorophore interacts with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the pyrene molecule, rendering it non-fluorescent.[1] This is a significant concern in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, compromising image quality and the accuracy of quantitative measurements.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The primary factors include:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful accelerates the rate of photobleaching.
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, will eventually lead to significant signal loss.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited pyrene fluorophore with molecular oxygen is a major cause of photobleaching.
-
Suboptimal Environmental Conditions: Factors such as the choice of solvent or mounting medium can influence the rate of photobleaching. For instance, pyrene derivatives have been shown to be less stable in certain halogenated solvents like chloroform (B151607) compared to dichloromethane.
Q3: Are there specific antifade reagents recommended for pyrene derivatives like this compound?
A3: While specific studies on antifade reagents for this compound are limited, general-purpose antifade reagents that are effective for other fluorophores, including pyrene derivatives, are recommended. These reagents typically work by scavenging free radicals. Common and effective antifade agents include p-Phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), n-Propyl gallate (NPG), and Trolox (a vitamin E analog). The choice of reagent will depend on the specific experimental conditions, such as whether live or fixed cells are being imaged.
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Solution |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Exposure time is too long. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. |
| Oxygen-mediated photodamage. | Use a high-quality antifade mounting medium containing ROS scavengers. For live-cell imaging, consider using a specialized live-cell antifade reagent. |
| Inherent photolability of the probe. | While this compound is a robust probe, all fluorophores will eventually photobleach. Implement the above strategies to minimize the rate of bleaching. |
Problem 2: High background fluorescence.
| Possible Cause | Solution |
| Excess unbound probe. | Ensure thorough washing steps after staining to remove any unbound this compound. |
| Autofluorescence of the mounting medium. | Some antifade reagents, like p-Phenylenediamine (PPD), can exhibit autofluorescence, especially with UV excitation. Select a mounting medium with low autofluorescence in the spectral range of your experiment. |
| Non-optimal imaging parameters. | Adjust the gain and offset settings on your detector to minimize background noise. |
Quantitative Data on Antifade Reagent Performance
| Antifade Agent Component | Common Commercial Formulations | Estimated Relative Photobleaching Half-life (Compared to no antifade) | Notes |
| None | PBS or cell culture medium | 1x (Baseline) | Rapid photobleaching is expected. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | VECTASHIELD® (in part) | 5-10x | Less effective than PPD but also less toxic. Suitable for some live-cell applications. |
| n-Propyl gallate (NPG) | Custom glycerol-based antifades | 8-15x | Non-toxic and can be used with live cells, but can be difficult to dissolve. |
| p-Phenylenediamine (PPD) | Component in some commercial and homemade antifades | 15-25x | Highly effective, but can be toxic and may cause autofluorescence with UV excitation. Not suitable for live-cell imaging. |
| Trolox (a vitamin E analog) | VectaCell Trolox Antifade Reagent, ProLong™ Live Antifade Reagent | 10-20x | Water-soluble antioxidant, effective in reducing ROS in live-cell imaging. |
Disclaimer: The values in this table are estimations based on published data for other fluorophores and should be used as a general guideline. The actual performance will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Staining Solution: Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells three times with pre-warmed serum-free medium to remove excess probe.
-
Imaging: Image the cells immediately in a phenol (B47542) red-free medium. For extended imaging, add a live-cell compatible antifade reagent like Trolox to the imaging medium.
Protocol 2: Measuring Photobleaching Rate
-
Sample Preparation: Prepare your sample as described in Protocol 1.
-
Image Acquisition Setup:
-
Select a region of interest (ROI) containing stained cells.
-
Set the excitation and emission wavelengths appropriate for pyrene (Excitation ~340 nm, Emission ~375 nm and ~395 nm).
-
Use a consistent and relatively high excitation intensity to induce measurable photobleaching.
-
Set up a time-lapse acquisition with a fixed interval between images (e.g., every 5 seconds).
-
-
Data Acquisition: Acquire a series of images over time until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time and fit the data to a single or double exponential decay function to determine the photobleaching half-life.
-
Visualizations
Caption: Mechanism of photobleaching.
Caption: Experimental workflow for measuring photobleaching.
Caption: Troubleshooting flowchart for rapid signal loss.
References
Solving Cholesteryl (pyren-1-yl)hexanoate aggregation issues in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Cholesteryl (pyren-1-yl)hexanoate in solution. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Precipitate or cloudiness observed in the solution.
This is a common indication of aggregation or poor solubility. Follow these steps to troubleshoot:
1. Solvent Selection:
-
Initial Check: Verify that you are using a recommended solvent. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.
-
Recommended Solvents: Based on the solubility of its components, cholesterol and pyrene (B120774), the following organic solvents are recommended. Prioritize solvents in which both cholesterol and pyrene exhibit good solubility.
| Solvent | Cholesterol Solubility (approx. at 37°C) | Pyrene Solubility (approx. at 26°C) | Suitability for this compound |
| Chloroform (B151607) | High | High | Highly Recommended |
| Dichloromethane (B109758) (DCM) | High | High | Highly Recommended |
| Tetrahydrofuran (THF) | Moderate to High | High | Recommended |
| Toluene (B28343) | Moderate | High | Recommended |
| Cyclohexane | Moderate | Moderate | Use with caution |
| Acetone | Low to Moderate | Moderate | Use with caution |
| Ethanol | Low (increases with chain length of alcohol) | Low to Moderate | Not generally recommended for high concentrations |
| Methanol | Low | Low | Not Recommended |
Data synthesized from publicly available solubility data for cholesterol and pyrene.
2. Concentration Adjustment:
-
The pyrene moiety is prone to forming excimers at high concentrations, which can be a precursor to aggregation.
-
If you observe a significant change in the fluorescence spectrum (e.g., the appearance of a broad, red-shifted emission around 470 nm), this is indicative of excimer formation and potential aggregation.
-
Action: Try diluting your stock solution. It is recommended to work with the lowest concentration that is suitable for your application.
3. Temperature and Dissolution Method:
-
Gentle Warming: For some cholesteryl esters, gentle warming can increase solubility. However, be cautious as excessive heat can degrade the compound. A water bath at 37-50°C is a reasonable starting point.
-
Sonication: Sonication can help to break up small aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in the initial dissolution process.
Issue: Inconsistent results or changes in fluorescence over time.
This may be due to the slow aggregation of the compound in solution.
1. Freshly Prepared Solutions:
-
It is highly recommended to prepare solutions of this compound fresh for each experiment.
-
Avoid storing dilute solutions for extended periods, even at low temperatures, as aggregation can still occur.
2. Use of Surfactants:
-
In some cases, the addition of a small amount of a non-ionic surfactant can help to prevent aggregation.
-
This approach should be used with caution as it may interfere with downstream applications. Compatibility with your experimental system must be verified.
Frequently Asked Questions (FAQs)
Q1: What is causing the aggregation of my this compound in solution?
A1: The aggregation is primarily due to the hydrophobic nature of the cholesterol moiety and the π-π stacking interactions of the pyrene moiety. At higher concentrations, the pyrene groups of two separate molecules can form an "excimer" (excited-state dimer), which is a key step in the aggregation process.
Q2: How can I visually detect aggregation?
A2: Visually, aggregation can appear as cloudiness, turbidity, or the formation of a precipitate in your solution. Spectroscopically, the formation of pyrene excimers, a precursor to aggregation, can be detected by a change in the fluorescence emission spectrum. You will observe the appearance of a broad, structureless emission band at a longer wavelength (around 470 nm) in addition to the structured monomer emission at shorter wavelengths (around 370-400 nm).
Q3: What is the best solvent to use for this compound?
A3: Chlorinated solvents like chloroform and dichloromethane are generally the most effective due to the high solubility of both the cholesterol and pyrene components. Tetrahydrofuran (THF) and toluene are also good alternatives. See the solvent selection table in the troubleshooting guide for more details.
Q4: Can I use water-based buffers?
A4: Direct dissolution in aqueous buffers is not recommended due to the high hydrophobicity of the molecule. For applications requiring an aqueous environment, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like THF or DMSO) to create a concentrated stock solution, which can then be carefully diluted into the aqueous buffer. Be aware that this can still lead to aggregation if the final concentration is too high.
Q5: How does concentration affect aggregation?
A5: Higher concentrations increase the likelihood of intermolecular interactions, leading to pyrene excimer formation and subsequent aggregation. It is crucial to work at the lowest feasible concentration for your experiment to minimize these effects.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the required amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of a recommended solvent (e.g., chloroform or dichloromethane) to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes until the solid is fully dissolved.
-
If dissolution is slow, place the vial in a sonicating bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles or cloudiness. The solution should be clear.
-
Use the solution immediately after preparation for best results.
Protocol 2: Monitoring Aggregation using Fluorescence Spectroscopy
-
Prepare a series of dilutions of this compound in your chosen solvent.
-
Using a fluorometer, excite the samples at a wavelength of approximately 340 nm.
-
Record the emission spectra from 350 nm to 600 nm.
-
Observe the changes in the emission spectrum as a function of concentration.
-
Monomer Emission: Look for the characteristic structured emission peaks of the pyrene monomer between 370 nm and 400 nm.
-
Excimer Emission: Note the appearance and increase of a broad, structureless emission band centered around 470 nm at higher concentrations.
-
-
The ratio of the excimer to monomer fluorescence intensity (IE/IM) can be used as a quantitative measure of aggregation. A higher ratio indicates a greater degree of aggregation.
Visualizations
Caption: The process of pyrene excimer formation leading to aggregation.
Caption: A workflow for troubleshooting aggregation issues.
Technical Support Center: Optimizing Cholesteryl (pyren-1-yl)hexanoate (CPH) for Cellular Staining
Welcome to the technical support center for Cholesteryl (pyren-1-yl)hexanoate (CPH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CPH for cellular staining applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell staining with CPH in a question-and-answer format.
Q1: I am observing very weak or no fluorescence signal. What are the possible causes and solutions?
A1: Weak or no signal is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate CPH Concentration: The concentration of CPH may be too low for your specific cell type and experimental conditions.
-
Solution: Increase the CPH concentration. Refer to Table 1 for recommended starting concentrations and perform a titration to find the optimal concentration for your experiment.
-
-
Insufficient Incubation Time: The incubation period may not be long enough for sufficient uptake and localization of the probe.
-
Solution: Increase the incubation time. See Table 1 for suggested ranges and optimize the duration for your cell line.
-
-
Suboptimal Excitation/Emission Wavelengths: Your microscope filter set may not be appropriate for the pyrene (B120774) fluorophore.
-
Solution: Verify the excitation and emission spectra of CPH. Pyrene typically excites in the UV range (around 340-370 nm) and has a monomer emission around 375-400 nm and an excimer emission at longer wavelengths (around 470 nm) when molecules are in close proximity. Ensure your microscope is equipped with the appropriate filters.
-
-
Photobleaching: The pyrene fluorophore is susceptible to photobleaching, especially with prolonged exposure to the excitation light.
Q2: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce the background?
A2: High background can be caused by several factors, leading to a poor signal-to-noise ratio.
-
Excess CPH Concentration: Using too high a concentration of CPH can lead to non-specific binding and high background.
-
Solution: Titrate the CPH concentration downwards to find the lowest effective concentration that still provides a clear signal.
-
-
Incomplete Washing: Residual, unbound CPH in the medium or on the coverslip can contribute to background fluorescence.
-
Solution: Increase the number and duration of washing steps after incubation with CPH. Use a buffered saline solution like PBS.
-
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence, which can interfere with the signal from the probe.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you can use image analysis software to subtract the background signal. Acquiring a background image at a slightly different excitation wavelength from the pyrene excitation and subtracting it from the CPH image can also help reduce autofluorescence[1][2].
-
Q3: I am concerned about the potential for CPH to be toxic to my cells, especially in live-cell imaging. How can I mitigate cytotoxicity?
A3: Cytotoxicity is a valid concern when using fluorescent probes in living cells.
-
High CPH Concentration and Long Incubation: Both factors can contribute to cellular stress.
-
Solution: Use the lowest possible CPH concentration and the shortest effective incubation time that provides adequate staining. Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to assess the impact of your staining protocol on cell health.
-
-
Solvent Toxicity: The solvent used to dissolve CPH (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%).
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for dissolving this compound (CPH)?
A: CPH is a lipophilic molecule and should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) and then dilute it to the final working concentration in your cell culture medium or buffer.
Q: Can I use CPH for staining fixed cells?
A: Yes, CPH can be used to stain fixed cells. A common fixation protocol involves using 4% paraformaldehyde (PFA) in PBS. After fixation, you can proceed with the CPH staining protocol.
Q: What are the excitation and emission wavelengths for CPH?
A: The pyrene moiety in CPH has characteristic excitation and emission spectra. The excitation maximum is typically in the ultraviolet range, around 340-370 nm. The emission spectrum shows two peaks: a monomer emission in the range of 375-400 nm and a broader excimer emission at longer wavelengths (approximately 470 nm) when pyrene molecules are in close proximity, such as in lipid-rich environments. The exact wavelengths can be influenced by the local environment of the probe.
Q: How should I store my CPH stock solution?
A: CPH stock solutions should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation of the pyrene fluorophore.
Data Presentation
The following tables provide recommended starting parameters for CPH concentration and incubation time. These are intended as a starting point, and optimal conditions may vary depending on the cell type, cell density, and specific experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times for CPH Staining
| Cell Type | CPH Concentration (µM) | Incubation Time (minutes) | Temperature (°C) | Notes |
| Cultured Mammalian Cells (e.g., HeLa, CHO, Fibroblasts) | 1 - 10 | 15 - 60 | 37 | Start with a lower concentration and shorter incubation time and optimize as needed. |
| Primary Cells | 0.5 - 5 | 10 - 30 | 37 | Primary cells can be more sensitive; use lower concentrations and shorter times initially. |
| Yeast | 5 - 20 | 30 - 90 | 30 | Cell wall may require longer incubation times. |
Experimental Protocols
This section provides a detailed methodology for staining cells with this compound.
Protocol 1: Live-Cell Staining with CPH
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Preparation of CPH Staining Solution:
-
Prepare a 1-10 mM stock solution of CPH in DMSO.
-
Dilute the CPH stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (refer to Table 1). It is crucial to vortex the solution well during dilution to prevent aggregation of the lipophilic probe.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the CPH staining solution to the cells and incubate for the desired time (see Table 1) in a CO2 incubator at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound CPH.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and appropriate emission filters for pyrene.
-
Protocol 2: Fixed-Cell Staining with CPH
-
Cell Preparation and Fixation:
-
Follow step 1 from the live-cell staining protocol.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the CPH staining solution as described in Protocol 1, step 2, but using PBS as the diluent.
-
Add the staining solution to the fixed cells and incubate for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. An anti-fade mounting medium is recommended to minimize photobleaching.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for pyrene.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to CPH staining.
Caption: Troubleshooting workflow for common CPH staining issues.
Caption: Experimental workflow for CPH cell staining.
Caption: Conceptual pathway of CPH uptake and localization.
References
Troubleshooting low fluorescence signal with Cholesteryl (pyren-1-yl)hexanoate.
Welcome to the technical support center for Cholesteryl (pyren-1-yl)hexanoate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent cholesterol analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding low fluorescence signals.
Troubleshooting Guide: Low Fluorescence Signal
A common issue encountered when working with this compound is a weaker-than-expected fluorescence signal. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Question: I am observing a very low or no fluorescence signal from my sample containing this compound. What are the possible causes and how can I troubleshoot this?
Answer: A low fluorescence signal can stem from several factors, ranging from incorrect instrument settings to issues with the probe itself or the experimental conditions. Follow the steps below to diagnose and resolve the issue.
FAQs - Troubleshooting Low Fluorescence Signal
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: For optimal detection, use an excitation wavelength of around 335 nm. The emission spectrum of this compound is sensitive to the local environment. Monomer emission, which reflects the probe in a less-concentrated state, can be monitored at approximately 373 nm in liquid-ordered membrane domains and at 379 nm in liquid-disordered domains. The appearance of a broad emission peak around 474 nm indicates the formation of excimers, which occurs when the probe molecules are in close proximity, suggesting cholesterol clustering.[1][2]
Q2: My signal is weak. Could the concentration of the probe be the issue?
A2: Yes, an inappropriate concentration is a common cause of a low signal. For membrane studies, a concentration of 2-3 mol% of this compound relative to the total lipid concentration is a good starting point.[1] Concentrations that are too low will naturally result in a weak signal, while excessively high concentrations can lead to self-quenching, which also reduces the fluorescence intensity.
Q3: I am still getting a low signal even with the correct instrument settings and probe concentration. What else could be wrong?
A3: Several other factors could be at play:
-
Photobleaching: Pyrene-based fluorophores can be susceptible to photobleaching, especially with prolonged exposure to the excitation light. To mitigate this, minimize the exposure time and intensity of the excitation source.[3] Using an oxygen-depleted medium can also help to reduce photobleaching.[3]
-
Cellular Autofluorescence: The inherent fluorescence from cells (autofluorescence) can interfere with the signal from your probe, making it appear weak. To correct for this, you can acquire an image of an unstained control sample at the same settings and subtract this background from your experimental image.[3]
-
Quenching: The fluorescence of the pyrene (B120774) moiety can be quenched by various molecules, including certain metal ions and dissolved oxygen.[4] Ensure your buffers and media are free from potential quenchers.
-
Probe Integrity: Ensure the proper storage and handling of this compound to prevent degradation. It should be stored protected from light.
Q4: How can I be sure that the probe has been successfully incorporated into my cells or liposomes?
A4: Successful incorporation can be confirmed by observing the characteristic fluorescence spectrum of the pyrene moiety. If you are working with cells, you can use fluorescence microscopy to visualize the localization of the probe within the cellular membranes. For liposomes, you can measure the fluorescence of the liposome (B1194612) suspension after removing any unincorporated probe.
Quantitative Data Summary
The following table summarizes the key spectral properties of pyrene-based cholesterol probes, which are applicable to this compound.
| Parameter | Value | Notes |
| Excitation Wavelength | ~335 nm | Optimal for exciting the pyrene fluorophore.[2] |
| Monomer Emission (Liquid-Ordered) | ~373 nm | Characteristic of the probe in more rigid membrane domains.[1][2] |
| Monomer Emission (Liquid-Disordered) | ~379 nm | Characteristic of the probe in more fluid membrane domains.[1][2] |
| Excimer Emission | ~474 nm | Indicates close proximity of probe molecules (cholesterol clustering).[1][2] |
| Recommended Concentration | 2-3 mol% | Relative to total lipids for membrane studies.[1] |
| Fluorescence Lifetime (Pyrene) | Can be up to ~400 ns | In deoxygenated, viscous environments.[4] |
| Fluorescence Quantum Yield (Pyrene) | Highly variable | Can be high (up to 0.81) but is sensitive to the environment.[5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
This protocol provides a general guideline for labeling live cells with this compound.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Labeling Solution: Dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 200 nM - 1 µM). To aid in delivery, the probe can be complexed with methyl-β-cyclodextrin (MβCD) at a 1:10 molar ratio (probe:MβCD).[6]
-
Cell Labeling: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the labeling solution to the cells and incubate for a specified period (e.g., 2-10 minutes) at room temperature or 37°C.
-
Washing: After incubation, remove the labeling solution and wash the cells gently with PBS to remove any unincorporated probe.
-
Imaging: Add fresh, phenol (B47542) red-free culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for pyrene (e.g., excitation ~335 nm, emission collected at ~370-500 nm).
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A flowchart for troubleshooting low fluorescence signals.
Experimental Workflow for Live-Cell Imaging
Caption: A workflow for live-cell imaging experiments.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic sterol probes for live monitoring of sterol trafficking and lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity of Cholesteryl (pyren-1-yl)hexanoate and how to mitigate it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl (pyren-1-yl)hexanoate. The information provided is based on the known cellular behavior of related cholesteryl esters and general principles of cell biology and toxicology, as direct experimental data on the cytotoxicity of this specific compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cell toxicity for this compound?
Q2: How can I determine if this compound is toxic to my specific cell line?
A2: A standard cytotoxicity assay, such as the MTT, XTT, or Neutral Red assay, can be used to determine the dose-dependent toxicity of this compound in your cell line of interest. You should test a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value.
Q3: Are there any known methods to mitigate the cytotoxicity of this compound?
A3: Based on the proposed mechanism of toxicity related to free cholesterol accumulation, potential mitigation strategies could include:
-
Co-treatment with cholesterol acceptors: Agents like cyclodextrins can help remove excess cholesterol from the cell membrane.
-
Inhibition of intracellular cholesterol transport: Compounds like U18666A have been shown to reduce cytotoxicity by blocking the transport of free cholesterol to the plasma membrane.
-
Inhibition of lysosomal function: Chloroquine, by inhibiting the function of acidic vesicles, has been shown to diminish cellular toxicity associated with cholesteryl ester hydrolysis.
-
Use of antioxidants: If the pyrene (B120774) moiety contributes to oxidative stress, co-treatment with antioxidants like N-acetylcysteine might be beneficial.
Q4: How should I prepare and handle this compound for cell culture experiments?
A4: this compound is a lipid and will require an organic solvent, such as DMSO or ethanol, for initial solubilization. It is crucial to prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1-0.5%). A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a dose-response experiment with a wider range of lower concentrations to determine the precise IC50. |
| Solvent toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a vehicle control with the solvent alone. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try using a different solvent or a carrier molecule like BSA. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Inconsistent compound preparation | Prepare a fresh stock solution of this compound for each experiment and ensure it is fully dissolved before diluting in the medium. |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to toxic compounds. |
| Fluctuations in incubation time | Use a precise and consistent incubation time for all experiments. |
| Assay interference | The pyrene moiety is fluorescent. If you are using a fluorescence-based cytotoxicity assay, check for potential interference from the compound itself. Consider using a colorimetric assay like MTT. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound across different cell lines to illustrate potential variability. Note: This is example data and should be experimentally determined for your specific system.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Human Cervical Cancer | 48 | 25.5 |
| A549 | Human Lung Carcinoma | 48 | 42.1 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 18.9 |
| J774 | Mouse Macrophage | 24 | 35.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Cholesteryl Esters
This protocol is based on the principles of the Cholesterol/Cholesterol Ester-Glo™ Assay.
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Prepare two sets of samples from each lysate.
-
Total Cholesterol Measurement: To one set of samples, add a detection reagent containing cholesterol esterase to hydrolyze the cholesteryl esters to free cholesterol.
-
Free Cholesterol Measurement: To the second set of samples, add the detection reagent without cholesterol esterase.
-
Signal Detection: The reaction will produce a luminescent signal that is proportional to the amount of cholesterol. Measure the luminescence using a luminometer.
-
Calculation: The amount of cholesteryl ester is calculated by subtracting the free cholesterol measurement from the total cholesterol measurement.
Visualizations
Improving the signal-to-noise ratio in pyrene excimer fluorescence experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their pyrene (B120774) excimer fluorescence experiments and improve the signal-to-noise ratio.
Troubleshooting Guides & FAQs
Issue 1: Low or No Excimer Fluorescence Signal
-
Question: I am not observing the characteristic broad excimer emission peak around 470 nm. What are the possible causes and solutions?
Answer: A low or absent excimer signal can stem from several factors related to sample preparation, experimental conditions, and instrumentation. Here are the primary causes and troubleshooting steps:
-
Insufficient Pyrene Concentration: Excimer formation is a diffusion-controlled process that requires an excited-state pyrene molecule to encounter a ground-state pyrene molecule.[1][2] If the concentration is too low, the probability of this interaction is minimal.
-
Solution: Increase the pyrene concentration incrementally. The optimal concentration is typically in the micromolar to millimolar range, depending on the solvent and system under study.[2]
-
-
Inappropriate Solvent: The solvent viscosity and polarity significantly influence excimer formation.[3][4]
-
Presence of Quenchers: Molecular oxygen is a highly efficient quencher of pyrene fluorescence and can significantly reduce both monomer and excimer emission.[2][5] Other quenching agents include nitroaromatic compounds, anilines, and heavy atoms.[5][6]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of pyrene molecules.[5][7]
-
Issue 2: Inconsistent or Drifting Fluorescence Readings
-
Question: My fluorescence intensity readings are fluctuating or steadily decreasing over time. How can I stabilize my signal?
Answer: Signal instability can be caused by several factors, leading to poor reproducibility and inaccurate quantitative measurements.
-
Temperature Fluctuations: Quenching rates and diffusion processes are temperature-dependent.[3][5]
-
Solution: Use a temperature-controlled fluorometer to maintain a constant and recorded temperature throughout the experiment.[5]
-
-
Sample Evaporation: In open cuvettes, solvent evaporation can concentrate both the pyrene and any potential quenchers, leading to changes in fluorescence intensity.[5]
-
Solution: Use sealed cuvettes to prevent solvent evaporation, especially during long measurements.
-
-
Photobleaching: As mentioned previously, continuous exposure to the excitation source will degrade the fluorophore.[5][7]
-
Solution: Check for photobleaching by monitoring the fluorescence signal at a steady state. If the signal decreases over several hundred seconds, reduce the excitation slit widths or use filters to decrease the excitation intensity until the signal is stable.[7]
-
-
Oxygen Re-entry: If the sample is not properly sealed after deoxygenation, oxygen can redissolve into the solution and quench the fluorescence.[5]
-
Solution: Ensure your cuvette is properly sealed after deoxygenation to prevent oxygen from re-entering the sample.
-
-
Issue 3: High Background Noise
-
Question: The signal-to-noise ratio in my experiment is poor due to high background noise. How can I reduce the noise?
Answer: High background noise can obscure the true fluorescence signal. Here are some strategies to minimize it:
-
Instrumental Noise: Electronic noise from the detector (photomultiplier tube, PMT) and other instrument components can contribute to the background.
-
Solution: Optimize the PMT voltage. While increasing the voltage can amplify the signal, it can also increase the noise. Find a balance that provides sufficient signal without excessive noise.[7] Ensure the instrument is properly grounded.
-
-
Stray Light: Ambient light or scattered excitation light reaching the detector can increase the background.
-
Solution: Ensure the sample chamber is light-tight. Use appropriate emission and excitation filters to minimize the overlap between the excitation and emission wavelengths and to block any stray excitation light from reaching the detector.[8]
-
-
Solvent and Cuvette Fluorescence: Some solvents and cuvette materials can have intrinsic fluorescence that contributes to the background.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and optimization.
Table 1: Pyrene Monomer and Excimer Spectroscopic Properties
| Parameter | Wavelength Range | Reference |
| Monomer Absorption | ~300-350 nm | [9] |
| Monomer Emission | ~370-420 nm | [10] |
| Excimer Emission | ~450-550 nm | [10] |
Table 2: Factors Influencing Pyrene Excimer Formation
| Factor | Effect on Excimer Formation | Notes | References |
| Concentration | Increased concentration leads to increased excimer formation. | Excimer formation is a bimolecular process. | [1][2] |
| Solvent Viscosity | Lower viscosity generally leads to a higher rate of excimer formation. | Excimer formation is often a diffusion-controlled process. | [3][11] |
| Temperature | Higher temperature can increase the diffusion rate, but also increases the rate of excimer dissociation. | The net effect depends on the specific system. | [1][3] |
| Solvent Polarity | Can influence the fluorescence quantum yield. | Non-polar aprotic solvents often favor higher quantum yields. | [4][5] |
| Additives (e.g., DMF, NaCl) | Can enhance excimer emission in specific applications like nucleic acid hybridization. | Optimal concentrations need to be determined empirically. | [12][13] |
Experimental Protocols
Protocol 1: Sample Preparation for Deoxygenation (Argon Bubbling)
-
Prepare the pyrene solution in the desired solvent in a quartz cuvette.
-
Insert a long-needle syringe or a pasture pipette connected to a regulated argon gas source into the solution, ensuring the tip is below the liquid surface.
-
Gently bubble argon gas through the solution for at least 5-10 minutes. Avoid vigorous bubbling which can cause solvent evaporation.[2]
-
Carefully remove the needle or pipette while maintaining a positive pressure of argon over the solution.
-
Immediately seal the cuvette with a stopper or cap to prevent re-oxygenation.
-
Proceed with the fluorescence measurement as quickly as possible.
Protocol 2: Stern-Volmer Analysis for Quenching Studies
The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher.[5]
-
Prepare a series of solutions with a constant concentration of pyrene and varying concentrations of the suspected quenching agent.
-
Measure the fluorescence intensity of each solution under identical instrumental settings.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
For dynamic quenching, this plot should yield a straight line with a slope equal to the Stern-Volmer constant (Ksv).[5]
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. omlc.org [omlc.org]
- 10. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of excimer-forming two-probe nucleic acid hybridization method with pyrene as a fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when using Cholesteryl (pyren-1-yl)hexanoate.
Welcome to the technical support center for Cholesteryl (pyren-1-yl)hexanoate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent cholesterol analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate and reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Excimer-to-Monomer (E/M) Fluorescence Ratio
Q: Why is my excimer-to-monomer (E/M) ratio unexpectedly high or low?
A: The E/M ratio of this compound is a sensitive indicator of the local concentration and environment of the probe within the lipid membrane. An unexpected ratio can be due to several factors:
-
Incorrect Probe Concentration: A high concentration of the probe can lead to increased excimer formation, resulting in a higher E/M ratio. Conversely, a very low concentration may not yield a detectable excimer signal.
-
Membrane Composition and Fluidity: The E/M ratio is influenced by the lipid composition and physical state of the membrane. Liquid-ordered (Lo) domains, which are rich in cholesterol and saturated lipids, tend to restrict the movement of the probe, leading to a lower E/M ratio. In contrast, more fluid, liquid-disordered (Ld) domains allow for greater probe mobility and thus a higher E/M ratio.
-
Temperature: Temperature can affect membrane fluidity. Higher temperatures generally increase fluidity, which can lead to a higher E/M ratio.[1]
-
Probe Aggregation: The probe may self-aggregate, especially at high concentrations or in inappropriate solvent conditions, leading to a high excimer signal that is not representative of the membrane environment.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a concentration titration to determine the optimal probe concentration for your specific application.
-
Characterize Your Membrane System: Ensure you have a thorough understanding of the expected phase behavior of your model membrane or the typical lipid composition of your cellular system.
-
Control Temperature: Maintain a stable and consistent temperature throughout your experiment.
-
Ensure Proper Solubilization: Prepare your probe stock solution in a suitable organic solvent and ensure it is fully dissolved before incorporating it into your membrane system.
Issue 2: Low or Unstable Fluorescence Signal
Q: My fluorescence signal is weak or fading quickly. What can I do?
A: A weak or unstable signal can be caused by photobleaching, low probe concentration, or fluorescence quenching.
Troubleshooting Steps:
-
Minimize Photobleaching:
-
Reduce the excitation light intensity and exposure time to the minimum required for adequate signal detection.
-
Use an antifade mounting medium for fixed samples.
-
For live-cell imaging, consider using an oxygen scavenger system in your imaging medium.[2]
-
-
Check Probe Concentration: Ensure you are using an adequate concentration of the probe.
-
Identify and Eliminate Quenchers: Certain molecules in your sample or buffer can quench the fluorescence of pyrene (B120774). Common quenchers include oxygen and heavy atoms. De-gas your buffers if necessary.
Issue 3: High Background Fluorescence
Q: I am observing high background fluorescence in my images. How can I reduce it?
A: High background can originate from cellular autofluorescence or from unbound probe.
Troubleshooting Steps:
-
Correct for Autofluorescence: Image an unstained control sample using the same settings as your experimental sample to determine the level of autofluorescence. This background can then be subtracted from your experimental images. Imaging at a slightly different excitation wavelength can also help in obtaining a background image for subtraction.[2]
-
Optimize Washing Steps: After labeling cells or liposomes, ensure thorough washing to remove any unbound probe.
-
Use Appropriate Imaging Buffers: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Use a phenol red-free medium for imaging.
Frequently Asked Questions (FAQs)
General
Q: What is this compound?
A: this compound is a fluorescent analog of cholesterol. It consists of a cholesterol molecule linked to a pyrene fluorophore via a hexanoate (B1226103) linker. It is used to study the distribution and dynamics of cholesterol in biological membranes.
Q: How does it work?
A: The pyrene moiety is a fluorescent probe that can exist as a monomer or form an excited-state dimer called an excimer when two pyrene molecules are in close proximity. The ratio of excimer to monomer fluorescence is sensitive to the local concentration and environment of the probe, allowing researchers to infer information about cholesterol-rich domains in membranes.[3]
Q: What are the key spectral properties of this compound?
A: The monomer exhibits fluorescence emission peaks at approximately 379 nm and 398 nm, while the excimer has a broad, red-shifted emission centered around 470 nm.[3]
Data Interpretation
Q: What does a high excimer-to-monomer (E/M) ratio indicate?
A: A high E/M ratio generally indicates a high local concentration of the probe, which can be interpreted as the probe being in a more fluid, liquid-disordered membrane environment where it can diffuse and form excimers more readily.
Q: What does a low excimer-to-monomer (E/M) ratio indicate?
A: A low E/M ratio suggests that the probe molecules are more isolated from each other. This can occur in more rigid, liquid-ordered membrane domains where the probe's diffusion is restricted.
Q: How can I quantify the distribution of cholesterol between different membrane domains?
A: By analyzing the fluorescence emission spectrum, you can gain insights into the probe's environment. The intensity of the monomer peak around 379 nm is often used to represent the probe in a more ordered environment, while the excimer peak around 470 nm is indicative of more disordered domains.[1] Ratiometric imaging of these two emission wavelengths can provide a semi-quantitative map of cholesterol distribution.
Quantitative Data Summary
The following table summarizes the key spectral wavelengths for analyzing this compound fluorescence in different membrane environments.
| Parameter | Wavelength (nm) | Interpretation in Liquid-Ordered (Lo) Domains | Interpretation in Liquid-Disordered (Ld) Domains |
| Monomer Emission Peak 1 | ~379 | Higher intensity, indicating a more rigid environment. | Lower intensity, indicating a more fluid environment. |
| Monomer Emission Peak 2 | ~398 | ||
| Excimer Emission Peak | ~470 | Lower intensity, due to restricted probe mobility. | Higher intensity, due to increased probe mobility and proximity. |
Table 1: Key spectral characteristics of this compound in different membrane phases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Dissolve this compound in a high-quality organic solvent such as chloroform (B151607) or a chloroform:methanol mixture.
-
Concentration: Prepare a stock solution at a concentration of 1-5 mM.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C, protected from light.
Protocol 2: Incorporation of this compound into Liposomes
-
Lipid Film Hydration: a. In a round-bottom flask, mix the desired lipids and this compound from their respective stock solutions in chloroform. The final probe concentration should typically be between 1-5 mol% of the total lipid. b. Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
Protocol 3: Labeling of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Preparation of Labeling Solution: a. Prepare a complex of this compound with a carrier molecule such as methyl-β-cyclodextrin (MβCD) to facilitate its delivery to the cells. b. Briefly, mix the probe with MβCD in a serum-free culture medium.
-
Cell Labeling: a. Wash the cells with a warm, serum-free medium or a suitable buffer (e.g., HBSS). b. Incubate the cells with the labeling solution for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically. c. Wash the cells thoroughly with the warm medium or buffer to remove the labeling solution and any unbound probe.
-
Imaging: Image the cells immediately in a phenol red-free medium using a fluorescence microscope equipped with the appropriate filters for pyrene fluorescence.
Visualizations
References
Technical Support Center: Cholesteryl (pyren-1-yl)hexanoate Fluorescence Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cholesteryl (pyren-1-yl)hexanoate in fluorescence-based experiments, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the fluorescence of this compound?
A1: Temperature has a significant impact on the fluorescence properties of this compound, primarily by altering the ratio of excimer to monomer (E/M) fluorescence. The pyrene (B120774) moiety can form excited-state dimers (excimers) when a pyrene molecule in the excited state interacts with a ground-state pyrene molecule. The formation of these excimers is dependent on the proximity and mobility of the probes within their microenvironment. Generally, a decrease in temperature leads to a decrease in the E/M ratio, which is often correlated with reduced membrane fluidity.[1]
Q2: What is the expected trend of the Excimer-to-Monomer (E/M) fluorescence ratio with increasing temperature?
A2: The relationship between the E/M ratio and temperature can be complex. For pyrene derivatives, there is often a transition temperature. Below this temperature (typically around 50°C for pyrene itself), the E/M ratio tends to increase with temperature as molecular mobility increases, facilitating excimer formation.[2] However, at higher temperatures, the dissociation of the excimer can become the dominant factor, leading to a decrease in the E/M ratio as the temperature continues to rise.[2] In one study involving pyrene in liposomes, reducing the temperature from 37°C to 8°C resulted in a decrease in the E/M ratio.[1]
Q3: Can this compound be used to probe different regions of a lipid bilayer?
A3: Yes, pyrene-based probes are often used to report on specific regions of lipid bilayers. The location of the pyrene moiety influences the information obtained. This compound, with the pyrene attached to the cholesterol acyl chain, will report on the dynamics and fluidity within the hydrophobic core of the membrane. This can be contrasted with probes where pyrene is located at different positions to provide insights into other membrane regions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescence signal | 1. Incorrect excitation/emission wavelengths: The fluorophore is not being efficiently excited or its emission is not being captured. 2. Low probe concentration: The concentration of this compound is too low to produce a detectable signal. 3. Photobleaching: The sample has been exposed to the excitation light for too long, causing the fluorophore to degrade. 4. Instrument malfunction: The fluorometer or microscope is not functioning correctly. | 1. Verify wavelengths: For pyrene monomers, use an excitation wavelength around 340 nm and collect emission from approximately 370 nm to 420 nm. For excimers, the emission is broad and centered around 470-500 nm. 2. Increase concentration: Prepare a fresh sample with a higher concentration of the probe. Be mindful that excessively high concentrations can lead to aggregation and artifacts. 3. Minimize light exposure: Use neutral density filters, reduce excitation light intensity, and minimize exposure time. Use an anti-fade reagent if compatible with your system. 4. Check instrument: Use a standard fluorescent sample (e.g., a solution of a known stable fluorophore) to confirm that the instrument is working correctly. |
| Inconsistent E/M ratios at a constant temperature | 1. Inhomogeneous probe distribution: The this compound may not be uniformly distributed within the sample, leading to localized areas of high and low concentration. 2. Sample instability: The lipid vesicles or other experimental systems may be aggregating or fusing over time. 3. Temperature fluctuations: The temperature control system of the instrument may not be stable. | 1. Ensure proper mixing: Use appropriate methods (e.g., vortexing, sonication) to ensure a homogeneous distribution of the probe in your sample. 2. Monitor sample quality: Use techniques like dynamic light scattering (DLS) to check for changes in vesicle size and distribution over the course of the experiment. 3. Calibrate and monitor temperature: Ensure your instrument's temperature controller is accurately calibrated and stable. Allow the sample to equilibrate at the target temperature before taking measurements. |
| Unexpected changes in fluorescence with temperature | 1. Phase transition of the lipid system: The lipid bilayer may be undergoing a phase transition, which will significantly alter the mobility of the probe and affect the E/M ratio. 2. Probe aggregation/precipitation: At certain temperatures, the probe may aggregate or come out of solution, especially at higher concentrations. 3. Presence of contaminants: Quenching agents or other fluorescent impurities in the sample can interfere with the measurement. | 1. Characterize your lipid system: Be aware of the known phase transition temperatures of the lipids you are using. The change in the E/M ratio can be used to study these transitions. 2. Check for aggregation: Visually inspect the sample for any signs of precipitation. Consider performing a concentration-dependent study to identify potential aggregation issues. The ratio of the first and third vibronic peaks of the monomer emission (I1/I3) can be used to check for pyrene aggregation.[2] 3. Use high-purity reagents: Ensure that all lipids, buffers, and other components are of high purity and free from fluorescent contaminants. |
Experimental Protocols
General Protocol for Measuring Temperature-Dependent Fluorescence of this compound in Liposomes
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipids and this compound (typically at a 1-5 mol% ratio relative to the total lipid) in an organic solvent (e.g., chloroform).
-
Remove the solvent under a stream of nitrogen gas followed by vacuum desiccation to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer by vortexing above the lipid phase transition temperature.
-
To produce unilamellar vesicles, the resulting multilamellar vesicles can be subjected to sonication or extrusion.
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a temperature-controlled cuvette within a fluorometer.
-
Set the excitation wavelength to approximately 340 nm.
-
Record the emission spectrum from approximately 360 nm to 600 nm.
-
Identify the peak intensity of the monomer fluorescence (IM), typically around 376 nm, and the peak intensity of the excimer fluorescence (IE), typically around 500 nm.
-
Calculate the E/M ratio (IE / IM).
-
-
Temperature Variation:
-
Incrementally change the temperature of the sample using the fluorometer's temperature controller.
-
Allow the sample to equilibrate at each new temperature for a sufficient amount of time (e.g., 5-10 minutes) before recording the fluorescence spectrum.
-
Repeat the fluorescence measurement and E/M ratio calculation at each temperature point.
-
Visualizations
Caption: Experimental workflow for temperature-dependent fluorescence measurements.
Caption: Relationship between temperature and the E/M fluorescence ratio.
References
Validation & Comparative
A Comparative Guide to Fluorescent Cholesterol Analogs: Cholesteryl (pyren-1-yl)hexanoate vs. Dehydroergosterol
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe to trace the intricate movements and interactions of cholesterol within cellular membranes is a critical decision. This guide provides a comprehensive comparison of two prominent fluorescent cholesterol analogs: Cholesteryl (pyren-1-yl)hexanoate and dehydroergosterol (B162513) (DHE). By examining their photophysical properties, behavior in model membranes, and applications in cellular studies, this document aims to equip researchers with the necessary information to select the optimal probe for their specific experimental needs.
This comparison synthesizes available experimental data to offer an objective overview. While dehydroergosterol is a well-characterized and widely adopted cholesterol mimic, this compound, a member of the pyrene-labeled cholesterol family, presents a distinct set of photophysical characteristics that can be advantageous for specific applications.
At a Glance: Key Property Comparison
| Property | This compound (Inferred) | Dehydroergosterol (DHE) |
| Fluorophore | Pyrene (B120774) | Intrinsic polyene |
| Excitation (λex) | ~340 nm | ~324 nm[1] |
| Emission (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | ~375 nm[1] |
| Quantum Yield | High[2] | Relatively low[3] |
| Fluorescence Lifetime (τ) | Long (can be >100 ns for monomer)[2] | Short (~0.8 ns in POPC membranes)[4] |
| Environmental Sensitivity | High (monomer/excimer ratio sensitive to local concentration and membrane fluidity)[5][6][7] | Moderate (some spectral shifts with environment)[3][8] |
| Cholesterol Mimicry | Good, but the bulky pyrene group can cause some perturbation.[7] | Excellent, closely mimics cholesterol's biophysical properties.[9][10] |
| Primary Application | Probing cholesterol clustering and membrane microdomains.[5][6] | General cholesterol distribution and trafficking studies.[1][9][10] |
Photophysical Properties and Performance
Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol that is structurally very similar to cholesterol, making it an excellent analog for studying cholesterol's behavior in biological systems.[1][9][10] Its intrinsic fluorescence, arising from the conjugated double bond system in its sterol ring, has excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively.[1] While its quantum yield is relatively low, it faithfully reports on cholesterol distribution and is less likely to perturb membrane structure compared to probes with bulky extrinsic fluorophores.[3] The fluorescence lifetime of DHE in lipid bilayers is typically in the sub-nanosecond to nanosecond range.[4][11]
This compound belongs to a class of probes where a pyrene moiety is attached to cholesterol. Pyrene is a well-known fluorophore with a high fluorescence quantum yield and a long fluorescence lifetime.[2] A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high local concentrations. These excimers exhibit a characteristic red-shifted emission (around 470 nm) compared to the pyrene monomer emission (around 375-400 nm).[6][7] This property makes pyrene-based cholesterol probes like this compound particularly useful for studying the lateral organization and clustering of cholesterol in membranes.[5][6] The ratio of excimer to monomer fluorescence intensity (Ie/Im) provides a sensitive measure of the local probe concentration and, by extension, the propensity of cholesterol to self-associate.[5]
Behavior in Model and Cellular Membranes
Both DHE and pyrene-labeled cholesterol analogs have been used to study the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases in model membranes, which are thought to mimic lipid rafts in cellular membranes. DHE has been shown to partition into and stabilize Lo phases, much like cholesterol itself.[12][13]
Pyrene-labeled cholesterol probes are also effective in reporting on these distinct membrane environments.[6] The polarity-sensitive fine structure of the pyrene monomer emission spectrum can provide information about the local environment of the probe.[5] Furthermore, the formation of pyrene excimers is favored in more fluid, disordered membrane regions where the probes have higher mobility, while monomer emission is expected to dominate in more rigid, ordered domains.[6][7]
In living cells, DHE has been extensively used to visualize cholesterol distribution and trafficking pathways.[1][9][10] Its distribution often mirrors that of endogenous cholesterol. Conversely, while less documented for this compound specifically, other pyrene-labeled cholesterol derivatives have been successfully used in live-cell imaging to probe cholesterol-rich domains.[5]
Experimental Protocols
Preparation of LUVs (Large Unilamellar Vesicles) Containing Fluorescent Probes
This protocol describes a general method for preparing LUVs incorporating either this compound or dehydroergosterol using the extrusion method.
Materials:
-
Phospholipids (e.g., POPC, DPPC, Sphingomyelin)
-
Cholesterol
-
This compound or Dehydroergosterol
-
Chloroform
-
Buffer (e.g., PBS, HEPES)
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Water bath sonicator
-
Heating block
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired phospholipids, cholesterol, and the fluorescent cholesterol analog (typically 1-5 mol%) in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing for several minutes. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above the lipid Tm). This step helps to increase the encapsulation efficiency and produce more uniform vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Pass the MLV suspension through the extruder 11-21 times. This process forces the lipids through the defined pore size, resulting in the formation of LUVs with a relatively uniform size distribution.
-
-
Characterization:
-
The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).
-
Labeling Live Cells with Fluorescent Cholesterol Analogs
This protocol provides a general guideline for labeling cultured cells. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescent cholesterol analog stock solution (e.g., in ethanol (B145695) or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA) or Methyl-β-cyclodextrin (MβCD) for complexation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Labeling Medium:
-
Method A (BSA complex): Prepare a complex of the fluorescent cholesterol analog with BSA by mixing the probe's stock solution with serum-free medium containing BSA. Incubate for 30 minutes at 37°C.
-
Method B (Cyclodextrin complex): Prepare a complex by adding the fluorescent probe stock solution to a solution of MβCD in serum-free medium.[1]
-
-
Cell Labeling:
-
Wash the cells with warm PBS.
-
Replace the PBS with the prepared labeling medium containing the fluorescent probe complex.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C. The optimal time will depend on the probe and cell type.
-
-
Washing:
-
After incubation, wash the cells three times with warm PBS or serum-free medium to remove excess probe.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed imaging medium.
-
The cells are now ready for fluorescence microscopy.
-
Visualizing Experimental Concepts
Logical Flow for Selecting a Fluorescent Cholesterol Probe
Caption: A decision tree to guide the selection between DHE and a pyrene-labeled cholesterol analog.
Simplified Workflow for Membrane Probe Experiments
Caption: A generalized workflow for experiments using fluorescent membrane probes.
Conclusion
Both dehydroergosterol and this compound are valuable tools for investigating the complex role of cholesterol in membrane biology. The choice between them hinges on the specific research question. DHE, with its close structural similarity to cholesterol, is the preferred probe for studies where minimizing membrane perturbation is paramount and the primary goal is to track the overall distribution and movement of cholesterol. In contrast, this compound, and other pyrene-labeled cholesterol analogs, offer unique advantages for studying cholesterol's lateral organization, clustering, and the dynamics of cholesterol-rich microdomains, thanks to the environment- and concentration-sensitive fluorescence of the pyrene moiety. By understanding the distinct characteristics of each probe, researchers can make an informed decision to best illuminate the specific aspects of cholesterol biology they aim to explore.
References
- 1. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence study of dehydroergosterol in phosphatidylcholine bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-resolved fluorescence investigation of membrane cholesterol heterogeneity and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cholesteryl (pyren-1-yl)hexanoate as a Cholesterol Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cholesteryl (pyren-1-yl)hexanoate (CPH) as a fluorescent cholesterol analog. Due to the limited availability of direct experimental data for CPH in the scientific literature, this guide draws upon data from structurally similar pyrene-labeled cholesterol analogs, primarily 21-methylpyrenyl-cholesterol (Pyr-met-Chol) and other cholesterol-pyrene conjugates. The performance of these pyrene-based analogs is compared with two widely used fluorescent cholesterol alternatives: dehydroergosterol (B162513) (DHE) and 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-Ol (NBD-cholesterol).
Executive Summary
Fluorescently labeled cholesterol analogs are indispensable tools for visualizing and understanding the intricate trafficking and distribution of cholesterol within cellular membranes. The ideal analog faithfully mimics the biophysical properties and metabolic fate of endogenous cholesterol. This guide evaluates CPH and its related pyrene-based counterparts against established analogs, focusing on their utility in key experimental systems. While pyrene-labeled cholesterols show promise in specific applications, particularly in probing cholesterol-rich domains, their overall performance profile, including the lack of esterification, presents notable differences compared to cholesterol and other analogs like NBD-cholesterol.
Comparison of Fluorescent Cholesterol Analogs
The selection of a fluorescent cholesterol analog is critical and depends on the specific biological question being addressed. The table below summarizes the key properties and performance of pyrene-based cholesterol analogs in comparison to DHE and NBD-cholesterol.
| Feature | Pyrene-Based Cholesterol Analogs (e.g., Pyr-met-Chol) | Dehydroergosterol (DHE) | NBD-Cholesterol |
| Structure | Cholesterol backbone with a pyrene (B120774) moiety attached to the acyl chain. | Intrinsically fluorescent sterol with additional double bonds in the sterol ring system. | Cholesterol backbone with a large, polar NBD fluorophore attached. |
| Fluorescence Properties | Exhibits monomer and excimer fluorescence, sensitive to local concentration and membrane order. Excimer fluorescence (around 474 nm) indicates probe clustering. | Intrinsic, weak UV fluorescence.[1] | Bright, visible fluorescence, but the large fluorophore can perturb membrane properties. |
| Membrane Partitioning | Preferentially incorporates into cholesterol-rich, ordered membrane domains (liquid-ordered, Lo).[2] | Shows a high preference for the liquid-ordered (lo) phase in model membranes.[1] | Tends to partition into the liquid-disordered (ld) phase in model membranes. |
| Cellular Uptake | Can be delivered via lipoproteins (LDL and HDL) and involves scavenger receptor class B type I (SR-BI).[2] | Can be delivered via lipoproteins and used by sterol-auxotroph cells as a cholesterol source. | Incorporation appears to be independent of lipoproteins and may occur passively.[2] |
| Intracellular Trafficking | Localizes to cholesterol-rich internal membrane compartments, such as late endosomes and multivesicular bodies.[2][3] | Trafficking itineraries are very similar to cholesterol.[4] | Rapidly traffics to various organelles and is readily esterified. |
| Esterification | Not readily esterified by cellular enzymes like ACAT.[2][5] | Can be esterified, though the efficiency may differ from cholesterol. | Readily esterified and accumulates in lipid droplets.[5] |
| Advantages | Excimer fluorescence provides a tool to study cholesterol clustering and ordered domains. Lipoprotein-mediated delivery mimics a physiological pathway.[2] | Minimal structural perturbation, closely mimics cholesterol's biophysical behavior.[1] | Bright and photostable, suitable for a wide range of fluorescence microscopy applications. |
| Limitations | The large pyrene group can influence membrane properties. Lack of esterification is a significant deviation from cholesterol metabolism.[5] | Low quantum yield and UV excitation requirement can be problematic for live-cell imaging.[1] | The bulky NBD group can alter membrane packing and the analog's partitioning behavior. |
Experimental Validation Protocols
The validation of a fluorescent cholesterol analog typically involves a series of experiments to assess how well it mimics the behavior of native cholesterol. Below are detailed protocols for key validation assays.
Membrane Partitioning in Giant Unilamellar Vesicles (GUVs)
This assay evaluates the preference of the fluorescent analog for different lipid phases, which is indicative of its interaction with cholesterol-rich domains (lipid rafts).
Protocol:
-
Lipid Film Preparation: Prepare a lipid mixture in chloroform (B151607) containing a matrix lipid (e.g., DOPC for liquid-disordered phase), a raft-forming lipid (e.g., sphingomyelin), cholesterol, and a small percentage of the fluorescent cholesterol analog.
-
Electroformation: Deposit the lipid mixture onto indium tin oxide (ITO)-coated glass slides. After drying under vacuum, assemble the slides into a chamber filled with a sucrose (B13894) solution. Apply an AC electric field to induce the formation of GUVs.
-
Microscopy: Observe the GUVs using a fluorescence microscope. The partitioning of the fluorescent analog into the liquid-ordered (sphingomyelin and cholesterol-rich) or liquid-disordered (DOPC-rich) phases can be quantified by measuring the fluorescence intensity in each phase.
Expected Results: A valid cholesterol analog is expected to co-localize with cholesterol in the liquid-ordered phase. Pyrene-based analogs have been shown to preferentially partition into these ordered domains.[2]
Cholesterol Trafficking in Niemann-Pick Type C (NPC) Disease Cells
NPC disease is characterized by the accumulation of cholesterol in late endosomes/lysosomes. This cell model is used to assess whether a cholesterol analog follows the same aberrant trafficking pathway as cholesterol in this disease context.
Protocol:
-
Cell Culture: Culture wild-type and NPC1-deficient fibroblasts on glass coverslips.
-
Labeling: Incubate the cells with the fluorescent cholesterol analog. The analog can be delivered complexed with cyclodextrin (B1172386) or incorporated into lipoproteins.
-
Trafficking: After a chase period, co-stain the cells with a marker for late endosomes/lysosomes (e.g., LysoTracker or an antibody against LAMP1).
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Analysis: Quantify the colocalization between the fluorescent cholesterol analog and the late endosome/lysosome marker.
Expected Results: A cholesterol analog that mimics cholesterol's trafficking will show significant accumulation in the late endosomes/lysosomes of NPC1-deficient cells, but not in wild-type cells.[6] Pyr-met-Chol has been shown to colocalize with LAMP1 in these compartments.[2][3]
Esterification Assay
This assay determines if the analog can be recognized and metabolized by acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification.
Protocol:
-
Cell Culture and Labeling: Incubate cells (e.g., macrophages) with the fluorescent cholesterol analog.
-
Lipid Extraction: After incubation, wash the cells and extract the total lipids using a solvent mixture like hexane/isopropanol.
-
Thin-Layer Chromatography (TLC): Separate the lipid extract on a TLC plate using a non-polar solvent system. This will separate the free fluorescent analog from its potentially more hydrophobic esterified form.
-
Quantification: Visualize the TLC plate under a UV lamp and quantify the fluorescence intensity of the spots corresponding to the free and esterified analog.
Expected Results: Analogs like NBD-cholesterol are readily esterified, resulting in a distinct spot for the cholesteryl ester.[5] Pyrene-based analogs like Pyr-met-Chol have been shown to not undergo significant esterification.[2][5]
Visualizations
Experimental Workflow for GUV Preparation and Analysis
Caption: Workflow for GUV preparation and membrane partitioning analysis.
Cholesterol Trafficking in NPC Disease Model
Caption: Cholesterol analog trafficking in wild-type vs. NPC1-deficient cells.
Conclusion
This compound and related pyrene-labeled cholesterol analogs offer unique advantages for studying cholesterol's lateral distribution in membranes due to their excimer-forming properties. Their ability to be delivered via lipoproteins also provides a more physiological route of administration for cellular studies. However, the significant finding that these analogs are not readily esterified represents a major departure from the metabolic fate of natural cholesterol. This limits their utility in studies where cholesterol metabolism and storage are key aspects.
In contrast, DHE remains a gold standard for mimicking the biophysical behavior of cholesterol with minimal perturbation, despite its challenging fluorescence properties. NBD-cholesterol, while a less faithful structural mimic, is a bright and useful probe for tracking the general uptake and metabolic conversion of cholesterol to cholesteryl esters.
Ultimately, the choice of a fluorescent cholesterol analog must be carefully considered based on the specific experimental goals and the known properties and limitations of each probe. For studying cholesterol's association with ordered membrane domains and its lipoprotein-mediated uptake, pyrene-based analogs like CPH are valuable tools. However, for investigating processes involving cholesterol esterification and storage, NBD-cholesterol is a more appropriate choice. DHE is preferred when minimal structural perturbation is paramount.
References
- 1. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. Pyrene cholesterol reports the transient appearance of nonlamellar intermediate structures during fusion of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of lipid nanoparticles is hindered by cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Advantages of Cholesteryl (pyren-1-yl)hexanoate for Membrane Studies
In the intricate world of cellular biology and drug development, fluorescent cholesterol analogs are indispensable tools for visualizing and understanding the dynamics of cholesterol within biological membranes. Among the available probes, Cholesteryl (pyren-1-yl)hexanoate and BODIPY-cholesterol are two prominent options. While both serve to illuminate the behavior of cholesterol, this compound, a pyrene-labeled analog, offers distinct advantages, particularly in its ability to report on the local concentration and organization of cholesterol in membranes.
This guide provides a detailed comparison of these two probes, highlighting the unique capabilities of this compound, supported by photophysical data and experimental considerations for researchers selecting a probe for their specific needs.
Key Advantages of this compound
The primary advantage of this compound lies in the photophysical properties of its pyrene (B120774) moiety. Pyrene is well-known for its ability to form "excimers" (excited-state dimers) when two molecules are in close proximity. This phenomenon provides a direct readout of probe concentration and clustering, which is invaluable for studying cholesterol-rich domains, or "lipid rafts."
-
Reporting on Cholesterol Organization: The ratio of excimer fluorescence to monomer fluorescence is a powerful tool to quantify the clustering of the cholesterol probe. An increase in the excimer signal indicates that the probe molecules are closer together, suggesting they are localized in ordered, cholesterol-rich membrane domains. BODIPY-cholesterol, while bright, generally lacks this environment-sensing capability.
-
Sensitivity to Membrane Environment: The fine structure of pyrene's monomer fluorescence emission is sensitive to the polarity of its local environment. This allows researchers to probe the characteristics of the membrane itself, distinguishing between more ordered (less polar) and disordered (more polar) lipid environments.
-
Minimized Structural Perturbation: Some studies suggest that the planar pyrene group may be less disruptive to the membrane structure compared to the bulkier BODIPY fluorophore. This is a critical consideration, as the ideal fluorescent analog should mimic the behavior of native cholesterol as closely as possible.
Quantitative Data Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes the key spectral characteristics of this compound and a common variant of BODIPY-cholesterol.
| Property | This compound | BODIPY-Cholesterol | Notes |
| Excitation Max (λex) | ~340 nm | ~505 nm | Pyrene requires UV excitation, which may be a consideration for live-cell imaging due to potential phototoxicity. |
| Monomer Emission (λem) | ~373-393 nm | ~515 nm | The monomer emission of pyrene shows distinct vibronic bands sensitive to polarity. |
| Excimer Emission (λem) | ~474 nm | Not applicable | This unique feature allows for the study of probe clustering and membrane organization. |
| Quantum Yield | High | High | Both probes are generally bright, though BODIPY is often cited for its exceptional brightness. |
| Environmental Sensitivity | High (Polarity and Proximity) | Low to Moderate | BODIPY fluorescence is known for its relative insensitivity to the solvent environment. |
Visualization of Experimental Concepts
To better understand the application of these probes, the following diagrams illustrate a typical experimental workflow for studying cholesterol uptake and the unique analytical possibility offered by pyrene's excimer formation.
A Researcher's Guide to Quantitative Cholesterol Analysis: A Method Comparison
The precise measurement of cholesterol distribution within cells and tissues is critical for researchers in various fields, from understanding fundamental cellular processes to developing novel therapeutics for cardiovascular and metabolic diseases. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide provides a detailed comparison of three widely used methods for the quantitative analysis of cholesterol distribution: Filipin (B1216100) Staining, the Amplex® Red Cholesterol Assay, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method Overview and Data Comparison
Each method offers distinct advantages and is suited for different research applications. The following table summarizes the key quantitative parameters of each technique.
| Feature | Filipin Staining | Amplex® Red Cholesterol Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Fluorescence microscopy based on the binding of filipin to unesterified cholesterol. | Enzyme-coupled fluorometric assay measuring both free cholesterol and cholesteryl esters. | Separation and quantification of cholesterol and its esters based on their mass-to-charge ratio. |
| Quantification | Semi-quantitative to quantitative (with image analysis). | Quantitative. | Highly quantitative and specific. |
| Sensitivity | Dependent on microscope and camera sensitivity. | Can detect cholesterol concentrations as low as 200 nM (80 ng/mL).[1][2][3] | High sensitivity, capable of detecting minute amounts of cholesterol and its esters.[4][5] |
| Specificity | Binds specifically to free cholesterol.[6][7][8][9] | Measures total cholesterol (free and esterified).[1][3] | Can distinguish between free cholesterol and various cholesteryl esters.[4][10] |
| Throughput | Low to medium, dependent on imaging and analysis time. | High, suitable for microplate format.[1][3] | Medium to high, depending on the LC method and sample preparation.[4][5] |
| Sample Type | Fixed cells and tissues.[11][12] | Cell lysates, serum, tissue homogenates.[1][13] | Cell extracts, tissue extracts, plasma.[4][10][14] |
| Spatial Resolution | High, allows for subcellular localization. | No spatial resolution (bulk measurement). | No spatial resolution (bulk measurement). |
| Cost | Relatively low equipment cost (if a fluorescence microscope is available). | Moderate reagent cost. | High equipment and operational cost. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate data interpretation.
Filipin Staining for Intracellular Cholesterol
This method allows for the visualization and semi-quantitative analysis of unesterified cholesterol in fixed cells.
Experimental Workflow:
Figure 1. Experimental workflow for Filipin staining of intracellular cholesterol.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate at a suitable density and allow them to adhere.[12] Treat the cells with the compounds of interest.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with a 4% Paraformaldehyde (PFA) solution in PBS for 10-20 minutes at room temperature.[12]
-
Quenching: To reduce autofluorescence from the fixative, quench the cells with a 1.5 mg/mL glycine solution in PBS for 10 minutes.[12]
-
Staining: Prepare a 0.05 mg/mL Filipin III staining solution in PBS containing 10% Fetal Bovine Serum (FBS).[12] Incubate the fixed and quenched cells with the Filipin solution for 1-2 hours at room temperature, protected from light.[12]
-
Washing: Gently wash the cells three times with PBS to remove excess filipin.
-
Imaging: Mount the coverslips on microscope slides and immediately visualize using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[12][15]
-
Image Analysis: Capture images and use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell or within specific subcellular regions.[12]
Amplex® Red Cholesterol Assay
This fluorometric assay provides a sensitive method for the quantification of total cholesterol.
Experimental Workflow:
Figure 2. Experimental workflow for the Amplex® Red Cholesterol Assay.
Protocol:
-
Reagent Preparation: Prepare a cholesterol standard curve by diluting a cholesterol reference standard in 1X reaction buffer.[1] Prepare a working solution containing Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase in 1X reaction buffer.[1]
-
Sample Preparation: Prepare samples (e.g., cell lysates, serum) and dilute them in 1X reaction buffer.
-
Reaction Setup: Add 50 µL of each standard and sample to separate wells of a 96-well microplate.
-
Initiate Reaction: Add 50 µL of the Amplex® Red working solution to each well to start the reaction.[16]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 560 nm and emission detection at approximately 590 nm.[1]
-
Calculation: Determine the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the most specific and quantitative analysis of cholesterol and its various esterified forms.
Experimental Workflow:
Figure 3. Experimental workflow for LC-MS analysis of cholesterol.
Protocol:
-
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable method, such as the Bligh and Dyer or Folch method.
-
Derivatization (Optional but Recommended): To improve ionization efficiency, cholesterol can be derivatized. For example, by reacting the dried lipid extract with acetyl chloride.[14]
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate solvent for LC-MS analysis.[14]
-
-
LC Separation:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Separate the cholesterol and its esters using a gradient elution program with appropriate mobile phases.[14]
-
-
MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Set the mass spectrometer to acquire data in a specific mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to specifically detect and quantify cholesterol and its esters based on their mass-to-charge ratios.[14]
-
-
Data Analysis:
-
Identify the peaks corresponding to cholesterol and its esters by their retention times and mass spectra.
-
Quantify the amount of each analyte by comparing its peak area to that of an internal standard.
-
Comparison of Methods and Recommendations
Filipin Staining is an excellent choice for visualizing the subcellular distribution of free cholesterol. Its primary strength lies in providing spatial information, which is lost in bulk measurement techniques. While traditionally semi-quantitative, the use of automated image analysis pipelines can provide more robust quantitative data.[6] However, it is important to note that filipin is light-sensitive, and the staining process requires cell fixation, precluding live-cell imaging.
The Amplex® Red Cholesterol Assay is a robust and sensitive method for the high-throughput quantification of total cholesterol in a variety of biological samples.[1][2][3] Its simple, plate-based format makes it ideal for screening large numbers of samples, for instance, in drug discovery campaigns. The main limitation is its inability to distinguish between free and esterified cholesterol and its lack of spatial information.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its high specificity and quantitative accuracy. It is the gold standard for distinguishing and quantifying free cholesterol and a wide array of cholesteryl esters.[4][10] This level of detail is crucial for in-depth lipidomic studies. The major drawbacks are the high cost of instrumentation and the complexity of sample preparation and data analysis.
Recommendations:
-
For studies focused on the subcellular localization and relative changes in free cholesterol , Filipin Staining coupled with quantitative image analysis is the most appropriate method.
-
For high-throughput screening of total cholesterol levels in cell lysates or biofluids, the Amplex® Red Cholesterol Assay offers a sensitive, reliable, and cost-effective solution.
-
For detailed lipidomic profiling and absolute quantification of free cholesterol and its various esterified forms , LC-MS is the method of choice, providing the highest level of specificity and accuracy.
Ultimately, the optimal method depends on the specific research question, the required level of detail, sample throughput needs, and available resources. For a comprehensive understanding of cholesterol metabolism and distribution, a combination of these methods may be the most powerful approach.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. indiamart.com [indiamart.com]
- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zenodo.org [zenodo.org]
- 12. zenodo.org [zenodo.org]
- 13. Cholesterol quantification with Amplex™ red cholesterol assay kit [bio-protocol.org]
- 14. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 15. content.abcam.com [content.abcam.com]
- 16. agilent.com [agilent.com]
A Comparative Guide to Pyrene-Labeled Lipids: Profiling Cholesteryl (pyren-1-yl)hexanoate Against Other Pyrene Derivatives
For the discerning researcher in lipid biology and drug development, the selection of an appropriate fluorescent probe is paramount to the success of experimental inquiries into membrane dynamics and lipid trafficking. Among the arsenal (B13267) of available tools, pyrene-labeled lipids stand out for their unique photophysical properties. This guide provides a comprehensive comparison of Cholesteryl (pyren-1-yl)hexanoate with other classes of pyrene-labeled lipids, supported by experimental principles and protocols to aid in the selection of the optimal probe for specific research applications.
Pyrene (B120774) is a polycyclic aromatic hydrocarbon that, when attached to a lipid, serves as a powerful fluorescent reporter of its local environment.[1] Its utility stems from a long excited-state lifetime and the concentration-dependent formation of "excimers" (excited-state dimers).[1][2] When two pyrene-labeled lipid molecules are in close proximity (within ~10 Å), the excited pyrene moiety of one can interact with a ground-state pyrene of another, leading to a distinct, red-shifted emission.[2] The ratio of this excimer fluorescence to the monomer fluorescence provides a sensitive measure of the probe's local concentration and mobility within a lipid bilayer.[3]
At a Glance: A Comparative Overview of Pyrene-Labeled Lipids
The choice of a pyrene-labeled lipid hinges on the specific biological question being addressed. This compound, as a cholesterol analog, is particularly suited for investigating the behavior of cholesterol and cholesteryl esters. In contrast, pyrene-labeled fatty acids and phospholipids (B1166683) are more general reporters of the bulk properties of the lipid membrane. The following table summarizes the key characteristics and primary applications of these different classes of pyrene-labeled lipids.
| Lipid Type | Probe Example | Primary Applications | Key Performance Aspects |
| Pyrene-Labeled Cholesteryl Ester | This compound | - Monitoring cholesteryl ester transfer between lipoproteins[4]- Studying the intracellular trafficking and metabolism of cholesteryl esters- Probing the formation of cholesterol-rich domains | - Mimics the behavior of endogenous cholesteryl esters- Reports on the accessibility and dynamics of the lipid core of lipoproteins and lipid droplets- Excimer formation can indicate the clustering of cholesterol esters |
| Pyrene-Labeled Cholesterol | 21-methylpyrenyl-cholesterol (Pyr-met-chol) | - Investigating the distribution and dynamics of free cholesterol in membranes[5][6][7]- Differentiating between liquid-ordered (Lo) and liquid-disordered (Ld) membrane domains[5][7]- Studying cholesterol-protein interactions | - Behaves as a faithful tracer of cholesterol in membranes- The ratio of monomer emission at different wavelengths can distinguish between Lo and Ld phases[5][7]- Excimer formation reflects cholesterol clustering |
| Pyrene-Labeled Phospholipid | 1-Palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine (Py-PC) | - Measuring membrane fluidity and lateral diffusion[3]- Monitoring membrane fusion and lipid mixing[8]- Assessing lipid-protein interactions | - Reports on the properties of the acyl chain region of the bilayer- The excimer-to-monomer (E/M) ratio is a sensitive indicator of membrane fluidity[9]- Can be used to study the dynamics of specific phospholipid species |
| Pyrene-Labeled Fatty Acid | Pyrenedecanoic Acid (PDA) | - General probe for membrane fluidity[3][10]- Can be metabolically incorporated into cellular lipids[11] | - Less specific in its localization compared to pyrene-labeled phospholipids or cholesterol- The E/M ratio provides a measure of overall membrane fluidity- Can be used to label a variety of lipid species within the cell |
Performance Comparison and Experimental Considerations
This compound is uniquely positioned to probe the environment and transport of cholesteryl esters. Its performance is tied to its ability to mimic the behavior of these endogenous lipids, which are primarily found in the core of lipoproteins and within intracellular lipid droplets. Therefore, its utility shines in assays measuring the activity of cholesteryl ester transfer protein (CETP) and in studies of lipoprotein metabolism.[4] When using this probe, it is crucial to consider the biological system's ability to handle and transport cholesteryl esters.
In contrast, pyrene-labeled phospholipids and fatty acids are more general-purpose tools for assessing the physical state of the membrane. Their performance is evaluated by the sensitivity of their E/M ratio to changes in membrane fluidity.[9] These probes are excellent for studying the effects of drugs, temperature, or protein binding on the overall organization of the lipid bilayer. However, it is important to recognize that the bulky pyrene moiety can itself perturb the local membrane structure.[12]
Pyrene-labeled cholesterol analogs offer a middle ground, providing specific information about the behavior of cholesterol within membranes. Studies with probes like Pyr-met-chol have demonstrated their ability to preferentially partition into cholesterol-rich, liquid-ordered domains, making them valuable tools for studying membrane rafts and cholesterol trafficking.[5][6] The analysis of the fine structure of the pyrene monomer emission provides an additional layer of information about the polarity and organization of the cholesterol's immediate environment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to compare the performance of this compound and other pyrene-labeled lipids.
Measurement of Membrane Fluidity using the Excimer-to-Monomer (E/M) Ratio
This protocol describes how to measure changes in membrane fluidity in liposomes or cell membranes using a pyrene-labeled lipid.
Materials:
-
Pyrene-labeled lipid (e.g., this compound, Py-PC, or PDA)
-
Unlabeled lipids for liposome (B1194612) preparation (e.g., POPC, cholesterol)
-
Buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with excitation and emission monochromators
-
Cultured cells (for cellular assays)
-
Cell culture medium and supplements
Procedure:
-
Preparation of Labeled Liposomes (for in vitro assays):
-
Co-dissolve the pyrene-labeled lipid and unlabeled lipids in chloroform (B151607) at the desired molar ratio (e.g., 1:100 pyrene-lipid to unlabeled lipid).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film in buffer by vortexing, followed by several freeze-thaw cycles.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles.
-
-
Labeling of Cells (for cellular assays):
-
Incubate cultured cells with the pyrene-labeled lipid (e.g., 5 µM PDA in serum-free medium) for a defined period (e.g., 1 hour at 37°C).
-
Wash the cells with buffer to remove excess probe.
-
-
Fluorescence Measurements:
-
Place the labeled liposome suspension or cell suspension in a quartz cuvette.
-
Set the excitation wavelength to ~340 nm.
-
Record the fluorescence emission spectrum from ~360 nm to ~550 nm.
-
Identify the peak intensity of the monomer fluorescence (typically around 375-400 nm) and the excimer fluorescence (typically around 470 nm).[10][11]
-
-
Data Analysis:
-
Calculate the Excimer-to-Monomer (E/M) ratio by dividing the fluorescence intensity at the excimer peak by the intensity at a monomer peak.
-
Compare the E/M ratios between different experimental conditions (e.g., with and without a drug, at different temperatures) to assess changes in membrane fluidity. A decrease in the E/M ratio generally corresponds to a decrease in membrane fluidity.
-
Lipid Transfer Assay using Fluorescence Dequenching
This protocol outlines a method for measuring the transfer of a pyrene-labeled lipid from a donor to an acceptor liposome population.
Materials:
-
Pyrene-labeled lipid (e.g., this compound)
-
Unlabeled lipids for donor and acceptor liposomes
-
Buffer
-
Fluorometer
-
Lipid transfer protein (optional, for protein-mediated transfer)
Procedure:
-
Preparation of Donor Liposomes:
-
Prepare liposomes containing a high concentration of the pyrene-labeled lipid (e.g., 10 mol%) such that its fluorescence is self-quenched due to excimer formation.
-
-
Preparation of Acceptor Liposomes:
-
Prepare unlabeled liposomes at a higher concentration than the donor liposomes.
-
-
Transfer Assay:
-
In a cuvette, mix the donor liposomes with the buffer.
-
Initiate the transfer by adding the acceptor liposomes.
-
If studying protein-mediated transfer, add the lipid transfer protein to the mixture.
-
Monitor the increase in pyrene monomer fluorescence over time at a fixed wavelength (e.g., ~375 nm) with excitation at ~340 nm.
-
-
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the rate of lipid transfer.
-
Fit the fluorescence increase over time to a suitable kinetic model to determine the transfer rate constant.
-
Conclusion
This compound is a specialized tool for investigating the biophysics and trafficking of cholesteryl esters, offering insights that cannot be obtained with more general pyrene-labeled lipids. Its performance should be evaluated based on its fidelity as a cholesterol ester analog in the biological system of interest. In contrast, pyrene-labeled phospholipids and fatty acids serve as robust reporters of bulk membrane properties, with their performance judged by the sensitivity of their E/M ratio to changes in membrane fluidity. The choice between these probes should be guided by the specific research question, with the understanding that each provides a unique window into the complex world of lipid biology. By employing the experimental frameworks provided, researchers can effectively harness the power of pyrene-labeled lipids to illuminate the intricate dynamics of cellular membranes.
References
- 1. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Transfer Assay - Creative BioMart [creativebiomart.net]
- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Influence of pyrene-labeling on fluid lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Correlative Light and Electron Microscopy of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cholesteryl (pyren-1-yl)hexanoate (CPH) with other common fluorescent probes for the correlative light and electron microscopy (CLEM) of cholesteryl esters. The information aims to assist researchers in selecting the most suitable probe for their specific experimental needs, with a focus on performance, experimental protocols, and data interpretation.
Introduction to CLEM and Lipid Imaging
Correlative light and electron microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (FM) and electron microscopy (EM). FM allows for the dynamic, specific localization of fluorescently labeled molecules within live or fixed cells, while EM provides high-resolution ultrastructural context. In the study of lipid biology, CLEM is invaluable for visualizing the trafficking and localization of lipids, such as cholesterol and its esters, within subcellular compartments and organelles. The choice of fluorescent probe is critical for the success of a CLEM experiment, as its properties directly impact image quality, biological relevance, and the feasibility of the workflow.
Performance Comparison of Fluorescent Probes
This section compares the key performance characteristics of this compound (CPH) with three other widely used fluorescent probes for lipid imaging: Nile Red, BODIPY-Cholesterol, and Dehydroergosterol (DHE). The data for CPH is largely inferred from the known properties of its constituent parts, pyrene (B120774) and cholesterol, due to the limited availability of direct experimental data for this specific compound in a CLEM context.
| Feature | This compound (CPH) (Inferred) | Nile Red | BODIPY-Cholesterol | Dehydroergosterol (DHE) |
| Excitation Max (nm) | ~336[1][2] | 552 (in methanol)[3] | ~505 | ~325 |
| Emission Max (nm) | ~384[1][2] | 636 (in methanol)[3] | ~515 | ~376 |
| Quantum Yield | ~0.32 (pyrene in cyclohexane)[4] | Varies with environment (low in aqueous)[3] | High | Low |
| Photostability | Moderate to high (can be improved by oxygen depletion)[5][6] | Moderate | High | Low |
| Environment Sensitivity | High (sensitive to polarity) | High (fluorescence increases in hydrophobic environments)[3] | Moderate | High |
| Mimicry of Native Molecule | Good (cholesteryl ester analog) | Poor (general lipid stain) | Good (cholesterol analog) | Excellent (cholesterol analog)[7] |
| Cellular Localization | Intracellular membranes, potentially lipid droplets[8] | Lipid droplets[9] | Plasma membrane, endosomes, Golgi | Plasma membrane, endocytic recycling compartment, trans-Golgi network |
| Reported Cytotoxicity | Potential for cytotoxicity at higher concentrations (based on pyrene data)[10][11] | Low[12] | Low | Low, can replace endogenous cholesterol without adverse effects[7] |
| Suitability for CLEM | Potentially good, but requires further validation. UV excitation may be a limitation. | Good for lipid droplet localization. | Excellent, widely used. | Good, but low quantum yield and UV excitation can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cell labeling with each of the compared fluorescent probes, followed by a general protocol for a CLEM workflow applicable to lipid imaging.
Cell Labeling Protocols
1. This compound (CPH) - Hypothetical Protocol
-
Materials: this compound (CPH), Dimethyl sulfoxide (B87167) (DMSO), cell culture medium, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a stock solution of CPH in DMSO (e.g., 1 mg/mL).
-
Dilute the CPH stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM). Vortex thoroughly to ensure dispersion.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPH-containing medium to the cells and incubate for 1-4 hours at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Replace with fresh, complete culture medium before proceeding to imaging.
-
2. Nile Red
-
Materials: Nile Red, DMSO, cell culture medium, PBS.
-
Procedure:
-
Prepare a 1 mM stock solution of Nile Red in DMSO.
-
Dilute the Nile Red stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL.
-
Add the Nile Red-containing medium to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh culture medium before imaging.
-
3. BODIPY-Cholesterol
-
Materials: BODIPY-Cholesterol, DMSO or ethanol (B145695), cell culture medium, PBS.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of BODIPY-Cholesterol in DMSO or ethanol.
-
Dilute the stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash with PBS.
-
Incubate the cells with the BODIPY-Cholesterol solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS and replace with fresh medium.
-
4. Dehydroergosterol (DHE)
-
Materials: Dehydroergosterol (DHE), ethanol, methyl-β-cyclodextrin (MβCD), cell culture medium, PBS.
-
Procedure (using MβCD for delivery):
-
Prepare a stock solution of DHE in ethanol.
-
Prepare a DHE/MβCD complex by adding the DHE stock solution to a solution of MβCD in PBS or serum-free medium. The final concentration of DHE is typically 5 µg/mL and MβCD is 200 µM.
-
Incubate the cells with the DHE/MβCD complex for 5-60 minutes at 37°C.
-
Wash the cells three times with PBS and add fresh medium.
-
General Correlative Light and Electron Microscopy (CLEM) Protocol for Lipid Probes
This protocol provides a general workflow that can be adapted for the fluorescent lipid probes discussed.
-
Materials: Cells grown on gridded glass-bottom dishes or coverslips, desired fluorescent lipid probe, appropriate fixatives (e.g., paraformaldehyde, glutaraldehyde), buffers (e.g., cacodylate buffer), osmium tetroxide, uranyl acetate (B1210297), lead citrate, ethanol series for dehydration, embedding resin (e.g., Epon).
-
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on gridded glass-bottom dishes or coverslips to facilitate relocation of the region of interest (ROI).
-
Label the cells with the chosen fluorescent lipid probe according to the protocols described above.
-
-
Fluorescence Microscopy (FM):
-
Image the live or fixed cells using a fluorescence microscope.
-
Acquire images of the fluorescently labeled structures.
-
Record the grid coordinates of the cells of interest.
-
-
Fixation:
-
Fix the cells with a mixture of paraformaldehyde (e.g., 4%) and a low concentration of glutaraldehyde (B144438) (e.g., 0.1-0.5%) in a suitable buffer (e.g., 0.1 M cacodylate buffer) to preserve both fluorescence and ultrastructure. Aldehyde-based fixatives are generally preferred over organic solvents like methanol (B129727) or acetone, which can extract lipids.[13][14]
-
-
Sample Preparation for Electron Microscopy (EM):
-
Post-fix the cells with 1% osmium tetroxide in cacodylate buffer to enhance membrane contrast.
-
Stain with uranyl acetate.
-
Dehydrate the sample through a graded ethanol series.
-
Infiltrate and embed the sample in an appropriate resin.
-
-
Relocation and Sectioning:
-
Relocate the previously imaged cells using the grid markings on the embedded sample.
-
Trim the block around the ROI.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
-
Electron Microscopy (EM):
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope (TEM).
-
-
Correlation:
-
Overlay the FM and EM images using fiduciary markers (e.g., the grid pattern, cellular landmarks) to correlate the fluorescent signal with the ultrastructural details.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a CLEM experiment using a fluorescent lipid probe like this compound.
Caption: A generalized workflow for CLEM using a fluorescent lipid probe.
Cholesterol Trafficking Pathway
This diagram illustrates a simplified overview of the intracellular trafficking pathways of cholesterol, which is relevant to the study of cholesteryl esters.
Caption: Simplified intracellular cholesterol trafficking pathways.
Conclusion
The selection of a fluorescent probe for CLEM of cholesteryl esters is a critical decision that depends on the specific research question and available instrumentation. While established probes like BODIPY-Cholesterol and Nile Red offer reliability and a wealth of supporting literature, novel probes such as this compound hold promise due to their close structural similarity to the target molecule. However, the lack of extensive characterization of CPH necessitates careful validation by researchers. This guide provides a framework for comparing these probes and a starting point for developing experimental protocols for their use in advanced cellular imaging applications.
References
- 1. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 2. Absorption [Pyrene] | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging [mdpi.com]
- 13. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cholesteryl (pyren-1-yl)hexanoate
Researchers, scientists, and drug development professionals must prioritize safety when handling Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog. Due to the presence of the pyrene (B120774) moiety, which is classified as a potential carcinogen and is very toxic to aquatic life with long-lasting effects, stringent safety protocols are required. Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Assessment and Control
A thorough hazard assessment should be conducted before working with this compound.[1][2] The primary hazards are associated with the pyrene component of the molecule. Although cholesterol itself is not considered hazardous[3], the fused aromatic ring system of pyrene presents risks of carcinogenicity and high aquatic toxicity. Therefore, all handling procedures should be designed to minimize exposure and prevent release into the environment.
Engineering Controls:
-
Fume Hood: All work involving the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
Administrative Controls:
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on the potential hazards of the pyrene component and general laboratory safety standards.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][4] | Safety glasses alone do not provide adequate protection from splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing, such as during the preparation of stock solutions or transfers of large volumes.[1][2] |
| Hand Protection | Double-gloving with nitrile gloves.[1] | Disposable nitrile gloves provide good protection against incidental chemical contact.[1][2] Double-gloving is recommended to increase protection, especially during tasks with a higher risk of contamination. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Flame-resistant lab coat.[4] | A lab coat should be worn to protect against splashes and contamination of personal clothing.[1][5] A flame-resistant lab coat provides additional protection in a laboratory environment where flammable solvents may be present.[4] |
| Foot Protection | Closed-toe and closed-heel shoes.[4][5] | Shoes must fully cover the feet to protect against spills and falling objects.[4][5] |
| Respiratory Protection | Not typically required when handled in a fume hood. | If there is a potential for generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment should determine the need for respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including the chemical, solvents, and equipment, and place them in the fume hood.
-
Put on all required PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
Weigh the solid this compound in the fume hood. Use a static-free weighing dish to prevent dispersal of the powder.
-
Carefully add the desired solvent to the solid to prepare the stock solution. Use a pipette or other appropriate liquid handling device to minimize splashing.
-
Cap the container tightly and ensure it is clearly labeled with the compound name, concentration, solvent, date, and hazard warnings.
-
-
Experimental Use:
-
Perform all subsequent dilutions and experimental procedures within the fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for all manipulations.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent material.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste due to the aquatic toxicity and potential carcinogenicity of the pyrene moiety.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations. Avoid release to the environment.[6]
Visual Workflow for Safe Handling and Disposal
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uah.edu [uah.edu]
- 3. fishersci.fr [fishersci.fr]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. youtube.com [youtube.com]
- 6. geneseo.edu [geneseo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
